Ethyl 12(Z),15(Z)-heneicosadienoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H42O2 |
|---|---|
Molecular Weight |
350.6 g/mol |
IUPAC Name |
ethyl (12Z,15Z)-henicosa-12,15-dienoate |
InChI |
InChI=1S/C23H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h8-9,11-12H,3-7,10,13-22H2,1-2H3/b9-8-,12-11- |
InChI Key |
MRQAMZHSWGDHPE-MURFETPASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 12(Z),15(Z)-heneicosadienoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for Ethyl 12(Z),15(Z)-heneicosadienoate. The information presented in this guide is a compilation of available data for the specified compound and closely related structural analogs. All data derived from analogous compounds should be considered as estimations.
Introduction
This compound is a long-chain polyunsaturated fatty acid ethyl ester. As a member of the omega-6 fatty acid family, it is of interest to researchers in various fields, including biochemistry, pharmacology, and materials science. This technical guide provides a comprehensive overview of its known and estimated physical and chemical properties, detailed experimental protocols for their determination, and relevant biological pathway information.
Chemical Identity
| Property | Value |
| IUPAC Name | ethyl (12Z,15Z)-heneicosa-12,15-dienoate |
| Synonyms | cis-12,15-Heneicosadienoic acid ethyl ester |
| Molecular Formula | C23H42O2 |
| Molecular Weight | 350.58 g/mol |
| CAS Number | 2692622-87-8 |
Physical Properties
Table 1: Known and Estimated Physical Properties of this compound and Analogous Compounds
| Property | This compound (C21:2) | Ethyl Oleate (B1233923) (C18:1, cis-9) | Ethyl Linoleate (B1235992) (C18:2, cis-9,12) |
| Appearance | Colorless Liquid | Colorless to pale yellow liquid[1] | Colorless oil[2] |
| Melting Point | Not available (expected to be low) | -32 °C[3] | Not definitively available, estimates vary |
| Boiling Point | Not available (expected to be >200°C at reduced pressure) | 216-218 °C at 15 mmHg | 224 °C at 17 mmHg[4] |
| Density | Not available (expected to be ~0.87 g/mL) | 0.87 g/cm³ at 25°C[3] | 0.876 g/mL at 25 °C[4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Miscible with chloroform, ethanol, ether, and most organic solvents[6] | Miscible with fat solvents and oils[2] |
| Storage | -20°C | Cool, dry, light-resistant container[6] | -20°C[4] |
Chemical Properties
-
Stability: As a polyunsaturated fatty acid ester, this compound is susceptible to oxidation at the sites of its double bonds, especially when exposed to air, light, and high temperatures. This can lead to the formation of hydroperoxides and other degradation products. For long-term stability, it should be stored under an inert atmosphere at low temperatures[6]. The use of antioxidants may also extend its shelf life.
-
Reactivity: The double bonds in the molecule can undergo typical alkene reactions such as hydrogenation, halogenation, and epoxidation. The ester functional group can be hydrolyzed under acidic or basic conditions to yield heneicosadienoic acid and ethanol.
Experimental Protocols
The following are detailed methodologies for the determination of key physical and chemical properties of long-chain fatty acid ethyl esters.
Melting Point Determination (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point of fatty acid esters.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points. An empty, sealed aluminum pan is used as a reference.
-
Measurement: The sample and reference pans are placed in the DSC cell. The temperature is then lowered to a point well below the expected melting point (e.g., -100°C) and held for a few minutes to ensure complete crystallization. The sample is then heated at a controlled rate (e.g., 2-10°C/min).
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is typically determined as the peak temperature of the melting endotherm.
Boiling Point Determination (Reduced Pressure)
Due to the high molecular weight of long-chain fatty acid esters, their boiling points are often determined under reduced pressure to prevent decomposition at high temperatures.
-
Apparatus: A distillation apparatus suitable for vacuum distillation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a pressure gauge.
-
Procedure: The sample is placed in the round-bottom flask with a few boiling chips or a magnetic stirrer. The system is evacuated to the desired pressure. The flask is then heated gently.
-
Measurement: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
Density Measurement (Oscillating U-tube Densitometer)
This method provides highly accurate density measurements.
-
Instrument Calibration: The densitometer is calibrated using two standards of known density, typically dry air and pure water.
-
Sample Introduction: The sample is injected into the oscillating U-tube, ensuring no air bubbles are present.
-
Temperature Control: The temperature of the U-tube is precisely controlled by a Peltier system.
-
Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample. The instrument's software then calculates and displays the density.
Solubility Assessment
A qualitative assessment of solubility can be performed by simple mixing tests.
-
Procedure: A small, measured amount of the fatty acid ethyl ester is added to a test tube containing a specific solvent (e.g., water, ethanol, chloroform).
-
Observation: The mixture is agitated (e.g., by vortexing) and then allowed to stand. The solubility is determined by visual inspection. A clear, single-phase solution indicates solubility, while the presence of cloudiness, phase separation, or undissolved droplets indicates insolubility or partial solubility. For quantitative solubility, more advanced techniques like chromatography would be employed.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of a novel fatty acid ethyl ester.
Caption: General experimental workflow for the characterization of a fatty acid ethyl ester.
Signaling Pathway
As an omega-6 fatty acid, this compound is expected to be a precursor in the arachidonic acid cascade, a key signaling pathway involved in inflammation and other physiological processes.
Caption: A simplified diagram of the arachidonic acid signaling pathway.
References
An In-depth Technical Guide to the Synthesis and Purification of Ethyl 12(Z),15(Z)-Heneicosadienoate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed purification protocols for Ethyl 12(Z),15(Z)-heneicosadienoate, a long-chain polyunsaturated fatty acid ester of interest for various research applications. The synthesis of the target molecule is strategically designed in two main stages: the construction of the C21 polyunsaturated fatty acid backbone of 12(Z),15(Z)-heneicosadienoic acid, followed by its esterification to the corresponding ethyl ester.
Stage 1: Synthesis of 12(Z),15(Z)-Heneicosadienoic Acid
The synthesis of the carboxylic acid precursor, 12(Z),15(Z)-heneicosadienoic acid, is achieved through a convergent approach involving the sequential coupling of three key building blocks via Wittig reactions. This method allows for precise control over the introduction and stereochemistry of the two cis double bonds. The retrosynthetic analysis reveals the following key fragments: a C6 phosphonium (B103445) ylide, a C5 dialdehyde, and a C10 phosphonium ylide. A protecting group strategy is employed for the carboxylic acid functionality to prevent unwanted side reactions during the Wittig couplings.
Experimental Workflow for 12(Z),15(Z)-Heneicosadienoic Acid Synthesis
Caption: Synthetic workflow for 12(Z),15(Z)-Heneicosadienoic Acid.
Detailed Experimental Protocols
Step 1: Preparation of (Z)-1-bromohex-2-ene (Building Block 1)
-
To a solution of hex-5-yn-1-ol in a suitable solvent (e.g., hexane), add Lindlar's catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until one equivalent of hydrogen has been consumed to yield (Z)-hex-5-en-1-ol.
-
Convert the alcohol to the corresponding bromide using a standard brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).
-
Purify the resulting (Z)-1-bromohex-2-ene by distillation or column chromatography.
Step 2: Preparation of the C6 Wittig Reagent
-
React (Z)-1-bromohex-2-ene with triphenylphosphine in a suitable solvent (e.g., toluene) to form the corresponding phosphonium salt.
-
Isolate the phosphonium salt by filtration and dry under vacuum.
-
Generate the ylide in situ by treating the phosphonium salt with a strong base such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.
Step 3: First Wittig Reaction
-
Cool the freshly prepared ylide solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of glutaraldehyde (the C5 dialdehyde) in THF to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the resulting aldehyde, 11-hydroxyundeca-6(Z),9(Z)-dien-1-al, by column chromatography.
Step 4: Preparation of the Protected C10 Wittig Reagent
-
Protect the carboxylic acid group of 10-bromodecanoic acid as a methyl or ethyl ester to prevent interference in the subsequent Wittig reaction. This can be achieved using standard esterification procedures, such as Fischer esterification.
-
React the protected 10-bromodecanoate with triphenylphosphine to form the phosphonium salt.
-
Generate the corresponding ylide in situ using a strong base as described in Step 2.
Step 5: Second Wittig Reaction
-
In a procedure analogous to the first Wittig reaction, react the aldehyde from Step 3 (11-hydroxyundeca-6(Z),9(Z)-dien-1-al) with the protected C10 ylide from Step 4.
-
After workup, purify the resulting protected 12(Z),15(Z)-heneicosadienoic acid by column chromatography.
Step 6: Deprotection
-
Hydrolyze the protecting group from the carboxylic acid functionality. For a methyl or ethyl ester, this can be achieved by saponification using a base like lithium hydroxide (B78521) (LiOH) in a mixture of THF and water, followed by acidification.
-
Extract the final product, 12(Z),15(Z)-heneicosadienoic acid, and purify by column chromatography.
Stage 2: Synthesis of this compound
The final step is the esterification of the synthesized carboxylic acid to its ethyl ester. A mild and efficient method is crucial to avoid isomerization or degradation of the polyunsaturated fatty acid.
Experimental Workflow for Esterification
Caption: Esterification of 12(Z),15(Z)-Heneicosadienoic Acid.
Detailed Experimental Protocol: Fischer Esterification
-
Dissolve 12(Z),15(Z)-heneicosadienoic acid in a large excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ethyl ester.
Purification of this compound
Purification of the final product is critical to obtain a high-purity compound for research purposes. A combination of chromatographic techniques is recommended.
Purification Workflow
Caption: Purification workflow for this compound.
Detailed Purification Protocol: Column Chromatography
-
Prepare a silica gel column packed with an appropriate non-polar solvent system, such as a mixture of hexane and ethyl acetate.
-
Dissolve the crude ethyl ester in a minimal amount of the eluent.
-
Load the sample onto the column and elute with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Step | Intermediate/Product | Expected Yield (%) | Purity (%) | Analytical Method |
| Synthesis of Acid | ||||
| Step 1 | (Z)-1-bromohex-2-ene | 75-85 | >95 | GC-MS, ¹H NMR |
| Step 3 | 11-Hydroxyundeca-6(Z),9(Z)-dien-1-al | 60-70 | >95 | GC-MS, ¹H NMR |
| Step 5 | Protected 12(Z),15(Z)-Heneicosadienoic acid | 50-60 | >90 | LC-MS, ¹H NMR |
| Step 6 | 12(Z),15(Z)-Heneicosadienoic acid | 85-95 | >98 | LC-MS, ¹H NMR, ¹³C NMR |
| Esterification | ||||
| Fischer Esterification | This compound (crude) | 80-90 | ~85 | GC-MS |
| Purification | ||||
| Column Chromatography | This compound (pure) | 70-80 (recovery) | >98 | GC-MS, ¹H NMR, ¹³C NMR |
Note: The expected yields and purity levels are estimates based on similar reported syntheses of polyunsaturated fatty acids and may vary depending on specific reaction conditions and purification efficiency. Optimization of each step is recommended to achieve the desired outcomes.
Uncharted Territory: The Quest for Ethyl 12(Z),15(Z)-heneicosadienoate in Nature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: An extensive review of scientific literature and chemical databases reveals a significant finding for researchers interested in Ethyl 12(Z),15(Z)-heneicosadienoate: there is currently no documented evidence of this compound being isolated from a natural source. Its presence is noted in catalogs of chemical suppliers as a synthetic standard for research purposes.
This guide, therefore, pivots to address the broader context of this inquiry. It provides a comprehensive overview of the established natural sources, isolation protocols, and purification methodologies for structurally similar long-chain polyunsaturated fatty acid ethyl esters (PUFA-EEs). The principles and techniques detailed herein represent the current state-of-the-art and provide a robust framework for any future discovery and isolation of novel fatty acid esters, including the potential identification of this compound in a natural matrix.
Section 1: Natural Sources of Structurally Related Long-Chain PUFA-EEs
While the target compound remains elusive in nature, a variety of other long-chain PUFA-EEs have been successfully isolated from diverse biological origins. Marine organisms, in particular, are a rich source. The following table summarizes representative examples.
| Natural Source | Organism Type | Example Compounds Isolated |
| Red Algae | Macroalgae | (9Z,12Z,15Z,18Z,21Z)-ethyl tetracosa-9,12,15,18,21-pentaenoate, (10Z,13Z)-ethyl nonadeca-10,13-dienoate[1] |
| Thraustochytrids | Marine Microorganism | Ethyl esters of Docosahexaenoic Acid (DHA) and other PUFAs[2][3] |
| Endophytic Fungi | Microorganism | Various fatty acid methyl and ethyl esters (composition is species-dependent)[4] |
| Monkfish Liver Oil | Marine Animal | Ethyl esters of various omega-3 PUFAs[5] |
Section 2: A Generalized Workflow for Isolation and Purification
The isolation of PUFA-EEs from a biological matrix is a multi-step process that requires careful selection of techniques to ensure the stability of the unsaturated compounds and achieve high purity. The general workflow involves initial extraction from the source material, followed by purification stages to separate the target esters from a complex mixture of other lipids.
Extraction Methodologies
The initial step involves liberating the lipids from the cellular matrix. The choice of solvent system is critical to ensure efficient extraction while minimizing degradation of labile PUFAs.
| Extraction Method | Principle | Typical Solvents | Key Characteristics |
| Folch / Bligh & Dyer | A monophasic solvent system is created with the sample's water content to extract lipids. Phase separation is then induced to separate lipids from polar contaminants.[6] | Chloroform, Methanol, Water | Highly efficient for a broad range of lipids from wet tissues.[6][7] |
| Hexane (B92381)/Isopropanol | A less toxic alternative to chloroform-based methods, efficient for extracting lipids from various tissues, including plant material.[8] | Hexane, Isopropanol | Reduced toxicity compared to chlorinated solvents. |
| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent. | Hexane, Ethanol | Traditional method providing high yield but is time-consuming and uses heat, which can degrade PUFAs.[6] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the extraction solvent. | Supercritical CO2 | Environmentally friendly ("green") method that avoids harsh organic solvents and operates at low temperatures, preserving PUFA integrity.[6][9] |
Purification and Chromatography
Crude lipid extracts are complex mixtures. Chromatographic techniques are essential for isolating specific fatty acid esters.
A common and effective strategy involves a two-step purification process:
-
Solid-Phase Extraction (SPE): This technique is used for initial sample cleanup and fractionation. An aminopropyl-silica column can effectively separate fatty acid ethyl esters and cholesteryl esters from more polar lipids like phospholipids (B1166683) and free fatty acids. The desired esters are eluted with a non-polar solvent like hexane.[10][11]
-
High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice. Reversed-phase chromatography on an ODS (C18) column can separate individual FAEE species from each other and from other co-eluting lipids like cholesteryl esters.[10][11][12] Isocratic or gradient elution with solvent systems like acetonitrile/water or isopropanol/water is typically employed.[11][12]
Section 3: Exemplar Experimental Protocol: Isolation of PUFA-EEs from Microalgae
This protocol is a representative example based on methodologies developed for oleaginous microbes like Thraustochytrids.[2][3]
1. Biomass Preparation:
-
Harvest microalgal cells by centrifugation.
-
Wash the cell pellet with distilled water to remove salts.
-
Lyophilize (freeze-dry) the biomass to a constant weight. The dry biomass can be stored at -80°C.
2. In-Situ Transesterification and Extraction:
-
To 1 gram of dried biomass in a pressure-resistant glass tube, add 10 mL of a 2% (v/v) sulfuric acid solution in anhydrous ethanol.
-
Add 5 mL of hexane to create a biphasic system.
-
Seal the tube tightly and heat at 90°C for 2 hours with constant stirring. This process simultaneously extracts lipids and transesterifies them to ethyl esters.
-
Allow the mixture to cool to room temperature.
3. Phase Separation and Recovery:
-
Add 5 mL of a 5% NaCl solution to the tube and vortex thoroughly.
-
Centrifuge at 2,000 x g for 10 minutes to achieve clear phase separation.
-
Carefully collect the upper hexane layer, which contains the Fatty Acid Ethyl Esters (FAEEs).
-
Evaporate the hexane under a stream of nitrogen to yield the crude FAEE extract.
4. SPE Purification:
-
Condition an aminopropyl-silica SPE cartridge (e.g., 500 mg) by washing with 5 mL of hexane.
-
Dissolve the crude FAEE extract in 1 mL of hexane and load it onto the cartridge.
-
Elute the FAEE fraction with 10 mL of hexane.
-
Collect the eluate and evaporate the solvent under nitrogen.
5. HPLC Purification:
-
Dissolve the SPE-purified fraction in the HPLC mobile phase.
-
Inject the sample onto a reversed-phase C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Elute with an isocratic mobile phase of acetonitrile/water (e.g., 95:5 v/v) at a flow rate of 1 mL/min.
-
Monitor the elution using a UV detector at ~205 nm.
-
Collect the peaks corresponding to the desired FAEEs.
6. Analysis and Verification:
-
Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and purity of the isolated ethyl esters.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural elucidation.
Conclusion
The study of novel fatty acids and their derivatives is a dynamic field in drug development and materials science. While this compound has not yet been reported from a natural source, the methodologies for discovering and isolating such molecules are well-established. The protocols and workflows detailed in this guide for related long-chain polyunsaturated fatty acid ethyl esters provide a comprehensive technical foundation for researchers. Future exploration into untapped biological sources, such as extremophilic microorganisms or unique marine invertebrates, may yet reveal the natural occurrence of this and other novel lipid structures.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction, separation and purification of fatty acid ethyl esters for biodiesel and DHA from Thraustochytrid biomass [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. aocs.org [aocs.org]
- 8. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Fatty Acid Ethyl Esters in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol (B145695), formed by the esterification of fatty acids with ethanol.[1][2] While the majority of ethanol is metabolized oxidatively in the liver, the non-oxidative pathway, leading to the formation of FAEEs, is particularly significant in organs with limited oxidative metabolism, such as the pancreas, heart, and brain.[1][3] This technical guide provides an in-depth overview of the core aspects of FAEEs in biological systems, including their synthesis, metabolism, physiological and pathological roles, and the experimental methodologies used to study them.
FAEEs have garnered significant attention due to their role as mediators of ethanol-induced organ damage and as reliable biomarkers of both acute and chronic alcohol consumption.[3][4] Their accumulation in tissues has been linked to cellular dysfunction, including mitochondrial damage and endoplasmic reticulum stress, contributing to the pathogenesis of alcoholic conditions like pancreatitis and cardiomyopathy.[3][5][6]
Biosynthesis and Metabolism of Fatty Acid Ethyl Esters
The synthesis of FAEEs is catalyzed by a group of enzymes known as FAEE synthases. Several enzymes have been identified to possess FAEE synthase activity, including carboxylesterase 1 (CES1) and acyl-CoA:ethanol O-acyltransferase (AEAT).[7][8] The synthesis can occur through two primary pathways: an acyl-CoA independent pathway that directly esterifies a fatty acid with ethanol, and an acyl-CoA dependent pathway.[6][8]
The hydrolysis of FAEEs back to fatty acids and ethanol is also an important part of their metabolism, though the enzymes responsible for this process are less well-characterized.[8] The balance between the synthesis and hydrolysis of FAEEs determines their net accumulation in tissues.
Quantitative Data: FAEE Concentrations in Human Tissues
The concentration of FAEEs in various tissues is a key indicator of alcohol consumption and can vary significantly between individuals and based on the pattern of alcohol use. The following tables summarize representative quantitative data from the literature.
Table 1: FAEE Concentrations in Human Hair
| Population Group | Mean FAEE Concentration (ng/mg) | Reference |
| Teetotalers | 0.16 | [6] |
| Moderate Social Drinkers | 0.41 | [6] |
| Alcoholics in Treatment | 4.0 | [6] |
| Fatalities with Excessive Alcohol Consumption | 6.8 | [6] |
Table 2: FAEE Concentrations in Human Post-mortem Tissues of Alcohol Abusers vs. Controls
| Tissue | Condition | Mean FAEE Concentration | Reference |
| Heart | Alcohol Abusers | Higher than controls | [1] |
| Brain | Alcohol Abusers | Higher than controls | [1] |
| Liver | Detectable Blood Ethanol | Substantially higher than controls | [9] |
| Adipose Tissue | Detectable Blood Ethanol | Substantially higher than controls | [9] |
| Pancreas | Alcoholic Pancreatitis (Median) | 103.1 nM | [4] |
| Pancreas | Non-alcoholic Pancreatitis (Median) | 8 nM | [4] |
| Pancreas | Controls (Median) | 1.7 nM | [4] |
Enzyme Kinetics
The enzymatic synthesis of FAEEs is a critical determinant of their accumulation. The kinetic parameters of FAEE synthases provide insight into the efficiency of this process.
Table 3: Kinetic Parameters of Human Myocardial FAEE Synthase-II
| Substrate (Fatty Acid) | Vmax (nmol/mg/h) | Km (mM) | Reference |
| Palmitate | 70 | 0.19 | [7] |
| Stearate | 80 | 0.12 | [7] |
| Oleate | 140 | 0.10 | [7] |
| Linoleate | 120 | 0.18 | [7] |
| Substrate (Alcohol) | Vmax (nmol/mg/h) | Km (M) | Reference |
| Methanol | 180 | 1.16 | [7] |
| Ethanol | 100 | 1.04 | [7] |
| Propanol | 280 | 0.58 | [7] |
| Butanol | 410 | 0.33 | [7] |
Cellular and Pathophysiological Roles of FAEEs
The accumulation of FAEEs in tissues is not benign. These molecules have been shown to exert a range of cytotoxic effects, contributing to the pathology of alcohol-related diseases.
Mitochondrial Dysfunction
A primary target of FAEE-induced toxicity is the mitochondrion. FAEEs have been shown to uncouple oxidative phosphorylation, leading to a decrease in ATP synthesis.[5][6] This is thought to occur, in part, through the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[5] The opening of the mPTP disrupts the mitochondrial membrane potential and can trigger apoptotic and necrotic cell death.[5]
Endoplasmic Reticulum (ER) Stress
FAEEs can also induce stress in the endoplasmic reticulum, the primary site of protein and lipid synthesis. The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade known as the unfolded protein response (UPR). While initially a pro-survival response, chronic activation of the UPR can lead to apoptosis.
Inflammatory Signaling Pathways
There is growing evidence that FAEEs can modulate inflammatory signaling pathways. While direct evidence is still emerging, studies on their precursor fatty acids suggest that they can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[5] Activation of these kinases can lead to the downstream activation of transcription factors like activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), which play a central role in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[10][11]
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 Mitogen-activated protein kinase mediates free fatty acid-induced gluconeogenesis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid ethyl ester synthesis by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Free fatty acids induce JNK-dependent hepatocyte lipoapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of in vitro Vmax and Km values for the metabolism of isofenphos by P-450 liver enzymes in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. mdpi.com [mdpi.com]
- 11. wjgnet.com [wjgnet.com]
Ethyl 12(Z),15(Z)-Heneicosadienoate: An Uncharted Territory in Lipid Biomarker Research
Despite a growing interest in the discovery of novel lipid biomarkers for various physiological and pathological states, a comprehensive review of the scientific literature reveals a significant knowledge gap surrounding Ethyl 12(Z),15(Z)-heneicosadienoate. At present, this lipid ester remains largely unexplored within the research community, with no available data on its biological activity, potential as a biomarker, or involvement in cellular signaling pathways.
Currently, information on this compound is confined to its basic chemical and physical properties, primarily available through commercial suppliers of research-grade lipids. This long-chain fatty acid ethyl ester is characterized by a 23-carbon chain with two double bonds in the cis (Z) configuration at the 12th and 15th carbon positions.
Physicochemical Properties
A summary of the known physicochemical data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 2692622-87-8 | [1] |
| Molecular Formula | C₂₃H₄₂O₂ | [1] |
| Molecular Weight | 350.58 g/mol | [1] |
| Purity | >99% (as commercially available) | [1] |
| Storage | Recommended to be stored in a freezer | [1] |
| Physical State | Supplied as a neat oil | [1] |
Future Directions and Hypothetical Research Workflow
While no specific biological role has been ascribed to this compound, its structure as a polyunsaturated fatty acid ethyl ester suggests potential involvement in lipid metabolism and signaling. Fatty acid ethyl esters (FAEEs) are a class of neutral lipids formed by the esterification of fatty acids with ethanol. Some FAEEs have been implicated in conditions such as alcohol-induced pancreatitis and fetal alcohol syndrome, where they can serve as biomarkers of alcohol consumption.
To investigate the potential of this compound as a lipid biomarker, a structured research approach would be necessary. A hypothetical workflow for such an investigation is outlined below.
Given the current void in the scientific literature, any investigation into this compound would be breaking new ground. Such research would be essential to determine if this molecule holds any promise as a future biomarker for diagnostics, prognostics, or therapeutic monitoring. Until then, its biological significance remains a matter of speculation.
References
Methodological & Application
Application Notes & Protocols for the Analysis of Ethyl 12(Z),15(Z)-heneicosadienoate
These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development involved in the detection and quantification of Ethyl 12(Z),15(Z)-heneicosadienoate. The following sections detail the primary analytical methodologies, sample preparation, and quantitative data to guide your experimental design.
I. Introduction
This compound is a long-chain polyunsaturated fatty acid ethyl ester (FAEE). The accurate and sensitive detection of such molecules is critical in various research fields, including metabolomics and drug development. The primary analytical techniques for the analysis of FAEEs are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and structural elucidation.[1][2] This document provides detailed protocols for these methods.
II. Sample Preparation
The proper preparation of samples is a critical step to ensure accurate and reproducible results. For biological samples, this typically involves lipid extraction and purification.
Protocol 1: Liquid-Liquid Extraction from Biological Matrices (e.g., Plasma, Serum)
This protocol is adapted from methods for extracting FAEEs from biological fluids.[3][4]
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA). Separate plasma or serum by centrifugation.
-
Internal Standard Addition: To a 200 µL aliquot of the sample, add an appropriate internal standard (e.g., Ethyl Heptadecanoate) to allow for accurate quantification.
-
Protein Precipitation & Extraction: Add 1 mL of acetone (B3395972) to the sample, vortex thoroughly to precipitate proteins. Follow with the addition of 1 mL of hexane (B92381) to extract the lipids.
-
Phase Separation: Centrifuge the mixture to separate the layers. Carefully transfer the upper hexane layer, which contains the lipids, to a clean tube.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the chosen analytical method (e.g., hexane for GC, or a mobile phase compatible solvent for HPLC).
Note on Derivatization: If analyzing the corresponding free fatty acid, a derivatization step to form the ethyl ester would be necessary. This can be achieved by reacting the extracted fatty acids with a solution of acetyl chloride in ethanol (B145695) or using other esterification reagents like boron trifluoride in ethanol.[5][6] However, for the direct analysis of this compound, this step is omitted.
Workflow for Sample Preparation
References
- 1. agilent.com [agilent.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
Application Note: Analysis of Ethyl 12(Z),15(Z)-heneicosadienoate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 12(Z),15(Z)-heneicosadienoate is a long-chain fatty acid ethyl ester (FAEE) of significant interest in various research fields. Accurate and reliable quantification of this analyte is crucial for understanding its biological roles and for quality control in pharmaceutical and nutraceutical applications. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like FAEEs.[1] This application note provides a detailed protocol for the extraction, identification, and quantification of this compound using GC-MS.
Experimental Protocol
This protocol outlines the necessary steps from sample preparation to data acquisition for the GC-MS analysis of this compound.
2.1. Sample Preparation: Lipid Extraction
For samples where this compound is present within a complex matrix (e.g., biological tissues, oils), an initial lipid extraction is required.
-
Materials:
-
Homogenizer
-
Chloroform/methanol mixture (2:1, v/v)
-
Deionized water or 0.9% NaCl solution
-
Centrifuge
-
Nitrogen gas evaporator
-
-
Procedure:
-
Homogenization: Weigh an accurate amount of the sample (e.g., 25-50 mg of tissue) and homogenize it in a chloroform/methanol (2:1, v/v) solution.[1]
-
Internal Standard Spiking: For quantitative analysis, add a known amount of a suitable internal standard, such as ethyl heptadecanoate, which is not naturally present in the sample.[2][3]
-
Phase Separation: Add deionized water or a saline solution to the homogenate to induce phase separation. Vortex the mixture vigorously for 1 minute.[1]
-
Centrifugation: Centrifuge the mixture at approximately 3000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.[1][4]
-
Lipid Collection: Carefully collect the lower organic layer (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of hexane for injection into the GC-MS.
-
Note on Derivatization: Since the target analyte is already an ethyl ester, derivatization is not necessary if the analysis is for the quantification of the existing ester. If the goal is to determine the total heneicosadienoic acid content, a hydrolysis step followed by derivatization to form a different ester (e.g., methyl ester) would be required.[5][6]
2.2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | A polar capillary column such as a DB-FATWAX UI or HP-88 (e.g., 30-60 m x 0.25 mm ID, 0.20-0.25 µm film thickness) is recommended for separating unsaturated fatty acid esters.[1][7] |
| Carrier Gas | Helium, at a constant flow rate of 1.0-1.2 mL/min.[1] |
| Injection Mode | Splitless or a suitable split ratio (e.g., 20:1) depending on the sample concentration.[1] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 80-100°C (hold for 1-2 min), ramp at 10-15°C/min to 200°C, then ramp at 5°C/min to 240°C and hold for 5-10 minutes. This program should be optimized to ensure good separation. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI).[1] |
| Ionization Energy | 70 eV.[1] |
| Mass Range | 50-500 amu |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 250 °C |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation: Quantitative Parameters
For quantitative analysis, a calibration curve should be prepared using standards of this compound of known concentrations. The table below provides hypothetical, yet expected, quantitative data for the target analyte based on the behavior of similar long-chain FAEEs.
| Analyte | Expected Retention Time (min) | Quantification Ion (m/z) | Confirmation Ions (m/z) | Limit of Quantification (LOQ) |
| This compound | 20-25 | [M]+, [M-C2H5O]+ | Characteristic fragment ions | Dependent on instrument sensitivity, typically in the low ng/mL range. |
| Ethyl Heptadecanoate (Internal Standard) | 15-20 | [M]+, [M-C2H5O]+ | 88, 101 | N/A |
Retention times are highly dependent on the specific GC column and temperature program and should be confirmed with an authentic standard.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. youtube.com [youtube.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Application Note: Quantitative Analysis of Ethyl 12(Z),15(Z)-heneicosadienoate using a Standard Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 12(Z),15(Z)-heneicosadienoate is a long-chain fatty acid ethyl ester (FAEE) of significant interest in various research fields, including lipidomics and drug development. Accurate quantification of this compound is crucial for understanding its biological roles and for pharmacokinetic studies. This application note provides a detailed protocol for developing a robust standard curve for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology described herein ensures high accuracy, precision, and linearity over a defined concentration range.
Materials and Methods
Reagents and Materials
-
Ethyl Heptadecanoate (Internal Standard, IS)
-
Hexane (B92381) (HPLC grade)
-
Ethanol (Anhydrous, ACS grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Class A volumetric flasks (1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and tips
-
Autosampler vials with inserts
-
Analytical balance
Instrumentation
A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is recommended for this analysis. The following are suggested parameters, which may be optimized for the specific instrument used.
-
Gas Chromatograph (GC):
-
Column: DB-WAX or similar polar capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Initial temperature of 100°C for 1 min, ramp at 25°C/min to 200°C and hold for 1 min, then ramp at 5°C/min to 250°C and hold for 7 min.[3]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)[4]
-
Ions to Monitor: Specific m/z values for this compound and the internal standard (Ethyl Heptadecanoate) should be determined by analyzing the individual standards. For long-chain fatty acid ethyl esters, characteristic fragment ions are often used for quantification.[4]
-
Experimental Protocol
2.3.1. Preparation of Stock Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of hexane in a Class A volumetric flask. This will be your primary stock solution. Store at -20°C.[3]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl Heptadecanoate and dissolve it in 10 mL of hexane in a Class A volumetric flask. Store at -20°C.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with hexane to obtain a working solution with a concentration of 10 µg/mL.
2.3.2. Preparation of Calibration Standards
Prepare a series of calibration standards by serial dilution of the primary stock solution. The following is an example of a seven-point calibration curve.
-
Label seven 1 mL volumetric flasks as CS1 through CS7.
-
Perform serial dilutions of the 1 mg/mL this compound stock solution with hexane to prepare intermediate stock solutions as needed.
-
Add the appropriate volume of the corresponding this compound stock/intermediate solution to each volumetric flask to achieve the final concentrations outlined in Table 1.
-
To each flask, add 100 µL of the 10 µg/mL IS working solution.
-
Bring each flask to a final volume of 1 mL with hexane.
-
Transfer the final solutions to autosampler vials for GC-MS analysis.
Table 1: Preparation of Calibration Standards
| Calibration Standard | Concentration of this compound (µg/mL) | Volume of Stock/Intermediate Solution (µL) | Volume of IS Working Solution (10 µg/mL) (µL) | Final Volume (mL) |
| CS1 | 0.5 | 5 (from 100 µg/mL intermediate) | 100 | 1 |
| CS2 | 1 | 10 (from 100 µg/mL intermediate) | 100 | 1 |
| CS3 | 5 | 50 (from 100 µg/mL intermediate) | 100 | 1 |
| CS4 | 10 | 10 (from 1 mg/mL stock) | 100 | 1 |
| CS5 | 25 | 25 (from 1 mg/mL stock) | 100 | 1 |
| CS6 | 50 | 50 (from 1 mg/mL stock) | 100 | 1 |
| CS7 | 100 | 100 (from 1 mg/mL stock) | 100 | 1 |
Data Analysis
-
Inject the prepared calibration standards into the GC-MS system.
-
Integrate the peak areas for the target analyte (this compound) and the internal standard (Ethyl Heptadecanoate) for each calibration standard.
-
Calculate the response ratio for each standard by dividing the peak area of the analyte by the peak area of the internal standard.
-
Construct a calibration curve by plotting the response ratio (y-axis) against the concentration of this compound (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[5]
Expected Results
The analysis of the calibration standards should yield a linear relationship between the concentration of this compound and the response ratio. The resulting data can be summarized as shown in Table 2.
Table 2: Example Calibration Curve Data
| Calibration Standard | Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| CS1 | 0.5 | 15,000 | 300,000 | 0.05 |
| CS2 | 1 | 30,000 | 300,000 | 0.10 |
| CS3 | 5 | 150,000 | 300,000 | 0.50 |
| CS4 | 10 | 300,000 | 300,000 | 1.00 |
| CS5 | 25 | 750,000 | 300,000 | 2.50 |
| CS6 | 50 | 1,500,000 | 300,000 | 5.00 |
| CS7 | 100 | 3,000,000 | 300,000 | 10.00 |
Visualization of the Experimental Workflow
Caption: Workflow for generating a standard curve for quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of a standard curve for the accurate quantification of this compound by GC-MS. The described methodology, including the preparation of standards and the use of an internal standard, is designed to yield reliable and reproducible results, which are essential for rigorous scientific research and drug development. Adherence to this protocol will enable researchers to confidently quantify this compound in various sample matrices.
References
Ethyl 12(Z),15(Z)-heneicosadienoate: Uncharted Territory in Lipidomics Research
Despite a comprehensive search of available scientific literature and databases, specific applications of Ethyl 12(Z),15(Z)-heneicosadienoate in lipidomics research remain largely undocumented. While the parent compound, 12(Z),15(Z)-heneicosadienoic acid, is recognized as an Omega-6 very long-chain polyunsaturated fatty acid with potential biological activities, its ethyl ester form does not appear to be a commonly utilized tool in the field.
This lack of specific data precludes the creation of detailed application notes and protocols as requested. Information regarding its use as an internal standard, its metabolic fate, or its application in specific experimental assays is not currently available in published research. General lipidomics protocols for sample preparation, extraction, and analysis exist, but none specifically mention or detail the use of this compound.
General Properties
While specific research applications are not available, the fundamental properties of this compound can be summarized.
| Property | Value | Reference |
| Molecular Formula | C23H42O2 | [1][2] |
| Molecular Weight | 350.58 g/mol | [1] |
| CAS Number | 2692622-87-8 | [1][3] |
| Synonyms | Ethyl (12Z,15Z)-12,15-heneicosadienoate | [1] |
Theoretical and Potential Applications in Lipidomics
In the absence of direct evidence, we can theorize potential applications for this compound in lipidomics research based on the roles of similar lipid molecules.
1. Internal Standard in Mass Spectrometry:
Odd-chain fatty acid esters are sometimes used as internal standards in mass spectrometry-based lipidomics because they are typically absent or present at very low levels in biological samples. In theory, a stable isotope-labeled version of this compound could serve as an excellent internal standard for the quantification of other fatty acid ethyl esters.
A generalized workflow for using a fatty acid ethyl ester as an internal standard is depicted below.
Caption: A theoretical workflow for using a stable isotope-labeled fatty acid ethyl ester as an internal standard in a lipidomics experiment.
2. Investigating Fatty Acid Metabolism:
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol (B145695) and have been implicated in ethanol-induced organ damage. This compound could potentially be used as a substrate to study the enzymes involved in FAEE synthesis (FAEE synthases and acyl-CoA:ethanol O-acyltransferases) and hydrolysis.
The following diagram illustrates the general enzymatic pathways for FAEE metabolism.
Caption: General enzymatic pathways of fatty acid ethyl ester (FAEE) metabolism.
Conclusion
While the chemical entity this compound is known, its practical application in lipidomics research is not evident from the current body of scientific literature. The information provided here is based on the general principles of lipidomics and the known roles of similar molecules. For researchers interested in using this specific compound, it would be necessary to perform foundational research to validate its suitability for their intended application, including the development and validation of specific analytical methods and experimental protocols. Further investigation into the biological activities of its parent fatty acid may also provide a rationale for its use in functional lipidomics studies.
References
Application Notes and Protocols for In Vitro Studies Using Ethyl 12(Z),15(Z)-heneicosadienoate on Cell Cultures
A thorough review of publicly available scientific literature reveals no specific in vitro studies conducted on Ethyl 12(Z),15(Z)-heneicosadienoate. While research exists for structurally related fatty acid esters and other derivatives, direct experimental data on the effects of this compound on cell cultures is not available.
Therefore, the creation of detailed Application Notes and Protocols, including quantitative data summaries, specific experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time. The core requirements are contingent upon the existence of primary research data for the specified compound.
For researchers interested in investigating the potential biological activities of this compound, it would be necessary to conduct foundational in vitro experiments. Below is a generalized framework of protocols that could be adapted for such a study.
General Framework for Preliminary In Vitro Assessment of a Novel Compound
This section provides a hypothetical and generalized workflow for the initial in vitro evaluation of a compound like this compound.
Experimental Workflow
Protocol for dissolving and administering Ethyl 12(Z),15(Z)-heneicosadienoate in experiments.
Application Notes and Protocols for Ethyl 12(Z),15(Z)-heneicosadienoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and administration of this compound in experimental settings. The information is intended to guide researchers in the proper handling and application of this long-chain fatty acid ethyl ester for in vitro and in vivo studies.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | Ethyl (12Z,15Z)-12,15-heneicosadienoate |
| Molecular Formula | C₂₃H₄₂O₂ |
| Molecular Weight | 350.58 g/mol [1] |
| Appearance | Colorless Liquid |
| Purity | >99%[1] |
| Storage Temperature | -20°C |
Experimental Protocols
In Vitro Studies: Dissolution and Administration in Cell Culture
Long-chain fatty acid ethyl esters like this compound are highly lipophilic and have poor solubility in aqueous media. For in vitro experiments, it is crucial to prepare a stable and biologically relevant formulation. A common and effective method is to complex the fatty acid ethyl ester with bovine serum albumin (BSA), which mimics its physiological carrier in vivo.
Protocol for Preparation of this compound-BSA Complex
This protocol is adapted from general methods for solubilizing lipids for cell delivery.
Materials:
-
This compound
-
Ethanol (B145695) (100%, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile glass vials
-
Nitrogen gas or vacuum concentrator
-
Water bath or incubator at 37°C
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in 100% ethanol. A concentration of 10-50 mg/mL is recommended.
-
Warm the mixture gently and vortex until the compound is fully dissolved.
-
-
Creating a Thin Film:
-
In a sterile glass vial, add the desired amount of the ethanolic stock solution.
-
Evaporate the ethanol under a gentle stream of nitrogen gas or using a vacuum concentrator. Rotate the vial to ensure a thin, even film of the lipid on the inner surface.
-
-
Complexation with BSA:
-
Prepare a sterile solution of fatty acid-free BSA in PBS or your desired cell culture medium. A common concentration is 10% (w/v).
-
Warm the BSA solution to 37°C.
-
Add the warm BSA solution to the vial containing the thin film of this compound. The volume of BSA solution will determine the final concentration of your complex.
-
Incubate the mixture at 37°C for 30-60 minutes with intermittent vortexing to facilitate the complexation. The solution should become clear or slightly opalescent.
-
-
Sterilization and Storage:
-
Sterilize the final this compound-BSA complex solution by passing it through a 0.22 µm sterile filter.
-
The solution can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Typical In Vitro Concentrations:
The working concentration for in vitro experiments will depend on the cell type and the specific biological question. Based on studies with similar fatty acid ethyl esters, a starting concentration range is suggested below.
| Concentration Range | Notes |
| 10 µM - 200 µM | This range has been shown to induce biological effects such as apoptosis and necrosis in pancreatic acinar cells. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model. |
In Vivo Studies: Formulation and Administration in Rodents
For in vivo studies, oral gavage is a common and effective method for administering lipophilic compounds. The choice of vehicle is critical to ensure proper dissolution and absorption. Edible oils are suitable vehicles for long-chain fatty acid ethyl esters.
Protocol for Preparation of Oil-Based Formulation for Oral Gavage
Materials:
-
This compound
-
Corn oil or other suitable edible oil (e.g., peanut oil, sesame oil)
-
Glass vials
-
Vortex mixer
-
Warming plate or water bath
Procedure:
-
Vehicle Preparation:
-
Ensure the chosen oil is of a high purity and suitable for animal administration.
-
-
Formulation:
-
Accurately weigh the required amount of this compound.
-
Add the desired volume of the oil vehicle to the compound.
-
Gently warm the mixture to 37°C to aid in dissolution.
-
Vortex the mixture thoroughly until the this compound is completely dissolved or forms a stable suspension. For suspensions, ensure homogeneity before each administration.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage using an appropriate gauge gavage needle.
-
The volume to be administered will depend on the animal's weight and the desired dose.
-
Typical In Vivo Dosage:
The appropriate in vivo dose will vary depending on the animal model, the route of administration, and the experimental endpoint. The following provides a starting point based on studies with similar compounds.
| Dosage Range | Animal Model | Notes |
| 150 mg/kg | Mice | A study on acute pancreatitis in mice used intraperitoneal injections of palmitoleic acid at this dose in combination with ethanol. While the route is different, this provides a reference point for a high-dose acute study. |
| Dietary Admixture | Mice | In a study investigating the effects of omega-3-acid ethyl esters, the compounds were mixed into the diet at a concentration of 0.025% of the total diet for several weeks. |
It is strongly recommended to conduct a pilot study to determine the optimal and non-toxic dose for your specific experimental conditions.
Visualization of a Relevant Signaling Pathway
Fatty acid ethyl esters have been implicated in the activation of inflammatory signaling pathways. A key pathway involved in cellular responses to stress and inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Free fatty acids, which can be released from the hydrolysis of fatty acid ethyl esters, can activate this pathway.
Caption: FAEE-induced activation of the canonical NF-κB signaling pathway.
References
Application Notes and Protocols for the Enzymatic Synthesis of Ethyl 12(Z),15(Z)-heneicosadienoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of Ethyl 12(Z),15(Z)-heneicosadienoate, a long-chain polyunsaturated fatty acid ethyl ester. The methodologies described herein are based on established enzymatic esterification and transesterification principles, offering a green and efficient alternative to traditional chemical synthesis. These protocols are intended to be adaptable for research, process development, and small-scale production.
Introduction
This compound is a polyunsaturated fatty acid ester of significant interest for its potential biological activities. Enzymatic synthesis, primarily utilizing lipases, offers a highly specific and mild reaction pathway, minimizing by-product formation and operating under environmentally benign conditions. Lipases, such as those from Candida antarctica (e.g., Novozym® 435), are robust catalysts for the esterification of free fatty acids or the transesterification of existing esters with ethanol (B145695).[1][2][3][4] This document outlines the key experimental procedures, data presentation, and workflows for the successful synthesis and analysis of this compound.
Data Presentation: Synthesis Optimization
The following tables summarize typical quantitative data obtained during the optimization of the enzymatic synthesis of a long-chain fatty acid ethyl ester. These serve as a template for presenting experimental results for the synthesis of this compound.
Table 1: Effect of Temperature on Reaction Conversion
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 40 | 24 | 65 |
| 50 | 24 | 85 |
| 60 | 24 | 92 |
| 70 | 24 | 78 |
Table 2: Effect of Substrate Molar Ratio on Yield
| Molar Ratio (Ethanol:Fatty Acid) | Reaction Time (h) | Yield (%) |
| 1:1 | 24 | 75 |
| 2:1 | 24 | 88 |
| 3:1 | 24 | 95 |
| 4:1 | 24 | 94 |
Table 3: Effect of Enzyme Loading on Initial Reaction Rate
| Enzyme Loading (wt% of substrates) | Initial Rate (mmol/L·h) |
| 2 | 10.5 |
| 5 | 25.2 |
| 8 | 38.9 |
| 10 | 40.1 |
Experimental Protocols
Protocol for Enzymatic Esterification of 12(Z),15(Z)-heneicosadienoic Acid
This protocol describes the synthesis of this compound from its corresponding free fatty acid and ethanol using an immobilized lipase (B570770).
Materials:
-
Ethanol (anhydrous, >99.5%)
-
Immobilized Lipase (e.g., Novozym® 435)
-
Organic Solvent (e.g., n-hexane, heptane)
-
Molecular Sieves (3Å, activated)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, for enzyme washing if necessary)
-
Internal Standard for GC analysis (e.g., Ethyl heptadecanoate)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for purification
Equipment:
-
Thermostated shaker incubator
-
Reaction vials with screw caps
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)[7]
Procedure:
-
Reaction Setup:
-
In a screw-capped vial, dissolve 1 mmol of 12(Z),15(Z)-heneicosadienoic acid in 10 mL of n-hexane.
-
Add 3 mmol of anhydrous ethanol to the mixture.
-
Add 1 g of activated molecular sieves to remove water produced during the reaction.[7][8]
-
Add the immobilized lipase (e.g., 5% by weight of the total substrates).
-
-
Enzyme Reaction:
-
Reaction Monitoring:
-
At regular time intervals (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Prepare the sample for GC analysis by diluting it with n-hexane and adding an internal standard.
-
-
Product Isolation and Purification:
-
After the reaction reaches the desired conversion, remove the immobilized enzyme and molecular sieves by filtration.
-
Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be reused.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, eluting with a hexane:ethyl acetate (B1210297) gradient.
-
-
Analysis and Quantification:
-
Analyze the final product and the aliquots taken during the reaction by GC-FID or GC-MS to determine the conversion and yield.[10]
-
The percentage conversion can be calculated by comparing the peak area of the fatty acid substrate to the sum of the peak areas of the fatty acid and the ethyl ester product.
-
Protocol for GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar dimethylpolysiloxane column.[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 min at 280°C.
-
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-550.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the enzymatic synthesis of this compound.
Logical Relationship: Factors Influencing Reaction Yield
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 12(Z),15(Z)-Heneicosadienoic acid - CD Biosynsis [biosynsis.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of sugar fatty acid esters by modified lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 12(Z),15(Z)-heneicosadienoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 12(Z),15(Z)-heneicosadienoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on a common synthetic route involving a Z-selective Wittig reaction.
dot
Caption: Proposed workflow for the synthesis of this compound.
Q1: My Wittig reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the Wittig reaction for this synthesis can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Ylide Formation: The phosphonium (B103445) salt may not be fully deprotonated.
-
Solution: Ensure your base is strong enough and used in a slight excess. For non-stabilized ylides, strong bases like n-Butyllithium (n-BuLi), Sodium bis(trimethylsilyl)amide (NaHMDS), or Potassium bis(trimethylsilyl)amide (KHMDS) are necessary. Also, ensure your solvent (typically THF or diethyl ether) is anhydrous, as water will quench the base and the ylide.
-
-
Degradation of the Ylide: Ylides, especially non-stabilized ones, can be sensitive to air and moisture.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly dried solvents.
-
-
Side Reactions of the Aldehyde: The aldehyde starting material, ethyl 12-oxododecanoate (B1258333), can undergo side reactions.
-
Solution: Add the aldehyde slowly to the ylide solution at a low temperature (e.g., -78 °C) to minimize side reactions like self-condensation.
-
-
Steric Hindrance: Although less common with aldehydes, significant steric bulk on either the ylide or the aldehyde can slow down the reaction.
-
Solution: Increase the reaction time or slightly elevate the temperature after the initial low-temperature addition.
-
Q2: The stereoselectivity of my Wittig reaction is poor, resulting in a mixture of (Z,Z) and (E,Z) or (Z,E) isomers. How can I increase the Z-selectivity?
A2: Achieving high Z-selectivity with non-stabilized ylides is a known challenge. The choice of base and reaction conditions is critical.
-
Influence of Cations: The cation from the base can significantly impact stereoselectivity. Lithium-based reagents can sometimes lead to decreased Z-selectivity due to the formation of a more stable betaine (B1666868) intermediate, which can equilibrate.[1][2]
-
Solution: Employ sodium or potassium-based strong bases like NaHMDS or KHMDS, which are known to favor the formation of the Z-alkene.[1]
-
-
Temperature: The initial addition of the aldehyde to the ylide should be performed at a low temperature to favor the kinetic product, which is the precursor to the Z-alkene.
-
Solution: Maintain a reaction temperature of -78 °C during the addition of the aldehyde.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction.
-
Solution: Aprotic, non-polar solvents like THF or diethyl ether are generally preferred for Z-selective Wittig reactions.
-
| Base | Typical Temperature (°C) | Typical Z/E Ratio (for similar systems) | Reference |
| n-Butyllithium (n-BuLi) | -78 to 0 | Moderate Z-selectivity, can be variable | [3] |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | -78 to RT | Good to Excellent Z-selectivity | [1] |
| Potassium bis(trimethylsilyl)amide (KHMDS) | -78 to RT | Good to Excellent Z-selectivity |
Q3: I am having difficulty purifying the final product. What are the common impurities and what purification strategies are effective?
A3: The main impurity in the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO). Other potential impurities include unreacted starting materials and the (E,Z) or (Z,E) isomers of the product.
-
Removal of Triphenylphosphine Oxide (TPPO): TPPO can be challenging to remove by standard column chromatography due to its polarity being similar to that of some long-chain esters.
-
Solution 1 (Crystallization): TPPO can sometimes be crystallized out from a non-polar solvent like hexane (B92381) or a mixture of hexane and diethyl ether at low temperatures.
-
Solution 2 (Column Chromatography): A carefully chosen eluent system can separate the product from TPPO. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane with a small percentage of ethyl acetate (B1210297) or diethyl ether) is often effective.
-
-
Separation of Stereoisomers: The (Z,Z) and other stereoisomers can be difficult to separate due to their similar polarities.
-
Solution: High-performance liquid chromatography (HPLC), particularly on a silver-impregnated silica (B1680970) gel column (Ag-HPLC), can be effective in separating unsaturated esters based on the number and geometry of the double bonds. For standard flash chromatography, a very non-polar eluent system and a long column may be required to achieve separation.
-
| Chromatography Technique | Stationary Phase | Typical Eluent System | Notes |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (e.g., 98:2 to 95:5) | Gradient elution is recommended. |
| Flash Chromatography | Silica Gel | Hexane/Diethyl Ether (e.g., 99:1 to 97:3) | Can offer different selectivity compared to ethyl acetate. |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | Useful for general purity assessment. |
| Ag-HPLC | Silver-impregnated Silica | Hexane with a small amount of a more polar solvent like acetonitrile | Excellent for separating geometric isomers. |
Frequently Asked Questions (FAQs)
Q4: What is a plausible synthetic route for this compound?
A4: A common and effective strategy is a convergent synthesis using a Z-selective Wittig reaction. The key steps are:
-
Preparation of Ethyl 12-oxododecanoate: This can be synthesized from 12-hydroxydodecanoic acid through esterification followed by oxidation (e.g., using PCC or Swern oxidation).
-
Preparation of the Phosphonium Ylide: This involves the synthesis of a C9 alkyl halide with a Z-double bond, such as (Z)-1-bromo-non-6-ene. This can be prepared from commercially available starting materials. The alkyl halide is then reacted with triphenylphosphine to form the corresponding phosphonium salt. In the presence of a strong base, this salt is deprotonated to form the Wittig reagent (ylide).
-
Wittig Reaction: The ylide is then reacted with ethyl 12-oxododecanoate under Z-selective conditions (e.g., NaHMDS in THF at -78 °C) to form the target molecule.
dot
References
Technical Support Center: Overcoming Solubility Challenges of Ethyl 12(Z),15(Z)-heneicosadienoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Ethyl 12(Z),15(Z)-heneicosadienoate in aqueous solutions during experimental procedures.
Troubleshooting Guides
This section offers step-by-step solutions to common problems faced when working with this compound.
Issue 1: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer
-
Question: I dissolved this compound in an organic solvent to create a stock solution. When I dilute it into my aqueous experimental buffer, a precipitate forms instantly. What is happening and how can I resolve this?
-
Answer: This is a common phenomenon known as "crashing out," which occurs when a hydrophobic compound dissolved in a concentrated organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[1][2] The abrupt change in solvent polarity causes the compound to aggregate and precipitate.[1]
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the pre-warmed aqueous buffer. This gradual change in solvent polarity can help maintain solubility.[1]
-
Slow Addition with Agitation: Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This promotes rapid mixing and prevents localized high concentrations of the compound.[3]
-
Pre-warming of Media: Ensure your aqueous buffer or cell culture medium is pre-warmed to 37°C before adding the compound, as solubility often increases with temperature.[1]
-
Issue 2: Compound Precipitates Over Time During Incubation
-
Question: My solution of this compound appears clear initially, but after a few hours of incubation at 37°C, I observe a precipitate. Why does this happen and what can I do?
-
Answer: Delayed precipitation can occur for several reasons, including temperature fluctuations, interactions with media components, or evaporation leading to increased compound concentration.
Solutions:
-
Maintain Stable Temperature: Minimize the time culture vessels are outside the incubator to avoid temperature cycling that can affect solubility.[1]
-
Control Evaporation: Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes, especially for long-term experiments, to prevent the concentration of the compound from increasing.[4]
-
Assess Media Interactions: Components in complex media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility over time. Consider reducing the serum concentration if your experiment allows, or using a simpler buffer for initial solubility tests.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for preparing a stock solution of this compound?
A1: For hydrophobic compounds like this compound, a water-miscible organic solvent is the best choice for preparing a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a widely used first option due to its high solubilizing power for many nonpolar molecules and its compatibility with most in vitro assays at low final concentrations (typically ≤0.1%).[6][7] Ethanol is another suitable option.[8]
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity to the cells. For most cell lines, a final DMSO concentration of less than 0.5% is recommended, with ≤0.1% being ideal.[1] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of the solvent.
Q3: My compound is still not soluble enough even with a co-solvent. What other methods can I try?
A3: If co-solvents alone are insufficient, you can employ solubility-enhancing excipients. The two most common approaches for in vitro studies are the use of surfactants and cyclodextrins.
-
Surfactants: These molecules form micelles in aqueous solutions that can encapsulate hydrophobic compounds, effectively increasing their solubility.[9]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10]
Q4: How do I choose between using a surfactant and a cyclodextrin?
A4: The choice depends on your specific compound and experimental system. It is often necessary to empirically test both to determine the most effective method. Consider the potential for the excipient itself to interfere with your assay. Always include an excipient-only control in your experiments.
Data Presentation
Table 1: Solubility of Structurally Similar Long-Chain Fatty Acid Ethyl Esters in Organic Solvents
| Compound | Solvent | Solubility |
| Ethyl Oleate | DMSO | 50 mg/mL (161.03 mM)[2] |
| Ethyl Linoleate (B1235992) | DMSO | 50 mg/mL (162.07 mM)[8] |
| Ethyl Linoleate | Ethanol | Soluble[8][11] |
Table 2: Solubility Enhancement of Hydrophobic Compounds with Cyclodextrins
| Compound | Cyclodextrin Type | Solubility Enhancement |
| Dexamethasone | 2-Hydroxypropyl-β-cyclodextrin | 3000-fold |
| Estradiol | 2-Hydroxypropyl-β-cyclodextrin | 5250-fold |
| Indomethacin | 2-Hydroxypropyl-β-cyclodextrin | 150-fold |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution in Aqueous Medium
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again to ensure complete dissolution.[12]
-
Visually inspect the solution to confirm there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
-
Dilution into Aqueous Medium:
-
Pre-warm your aqueous buffer or cell culture medium to 37°C.[1]
-
Perform a serial dilution of the DMSO stock solution in the pre-warmed medium to reach the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you could first make a 1:10 dilution in medium (to 1 mM), followed by a 1:100 dilution.
-
During each dilution step, add the compound solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.[3]
-
Visually inspect the final solution for any signs of precipitation.
-
Protocol 2: Solubilization using β-Cyclodextrin (Co-precipitation Method)
-
Preparation of Solutions:
-
Complex Formation:
-
Slowly add the ethanolic solution of the fatty acid ester to the aqueous β-cyclodextrin solution with constant stirring.
-
Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for several hours (e.g., 12-24 hours) to allow for the formation of the inclusion complex.[14]
-
-
Isolation of the Complex:
-
The formation of the inclusion complex, which is a solid, will result in a precipitate.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the collected solid with a small amount of cold water or the organic solvent used initially to remove any uncomplexed material.
-
Dry the resulting powder, which is the cyclodextrin--Ethyl 12(Z),15(Z)-heneicosadienoate inclusion complex. This powder can then be dissolved in aqueous solutions for your experiments.[13]
-
Mandatory Visualizations
Caption: Experimental workflow for dissolving a hydrophobic compound.
Caption: A potential signaling pathway for long-chain fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl linoleate | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. oatext.com [oatext.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting poor peak resolution of Ethyl 12(Z),15(Z)-heneicosadienoate in chromatography.
Technical Support Center: Chromatographic Analysis of Ethyl 12(Z),15(Z)-heneicosadienoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor peak resolution of this compound in chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of poor peak resolution in chromatography?
Poor peak resolution manifests in several ways, compromising the accuracy of identification and quantification. The most common signs include:
-
Peak Tailing: The peak is asymmetrical with a drawn-out latter half. This can be caused by active sites in the system, column contamination, or excessive dead volume.[1][2][3]
-
Peak Fronting: The peak is asymmetrical with a leading edge that is drawn out. This is often a result of column overload or a mismatch in solubility between the sample solvent and the mobile phase.[1][2][3][4]
-
Peak Broadening: Peaks are wider than expected, which can decrease the resolution between adjacent peaks. This can be caused by suboptimal flow rates, incorrect temperature, or issues with the column itself.[3][5]
-
Split Peaks: A single compound appears as two or more peaks. This can be due to injector problems, a partially blocked column frit, or incompatibility between the injection solvent and the mobile phase.[1][2][4][6]
Q2: I'm observing peak tailing for this compound in my Gas Chromatography (GC) analysis. What are the likely causes and solutions?
Peak tailing for fatty acid esters in GC often points to unwanted interactions within the system. Here are the primary causes and their remedies:
-
Active Sites: Polar or ionogenic analytes can interact with 'active' sites in the injector liner or the column, causing tailing.[6] Using a fresh, deactivated liner or trimming 10-20 cm from the front of the column can resolve this.[6]
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, leading to poor peak shape.[7] Cutting off the first portion (e.g., 4 inches) of the column or baking it out at a high temperature can help.[7]
-
Improper Column Installation: An improperly cut or positioned column in the GC inlet can create dead volume or disrupt the sample path.[6] Re-cutting the column for a clean, 90-degree angle and ensuring it is set to the correct height as per the manufacturer's instructions is crucial.[6]
Q3: My peaks are broad in my High-Performance Liquid Chromatography (HPLC) analysis. How can I improve their sharpness?
Broad peaks in HPLC lead to loss of resolution. To sharpen them, you can optimize several parameters:
-
Increase Column Efficiency: The efficiency of a column, or its plate number (N), is a key factor. You can increase efficiency by using a longer column or, more commonly, a column packed with smaller particles (e.g., sub-2 µm for UHPLC).[8][9][10][11]
-
Optimize Flow Rate: A flow rate that is too high or too low can contribute to band broadening.[5] Performing a flow rate study to find the optimal linear velocity for your column can significantly improve peak shape.[5]
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, a mobile phase that is too strong (too much organic solvent) can cause analytes to elute too quickly, resulting in broad peaks. Reducing the percentage of the organic modifier (like acetonitrile (B52724) or methanol) will increase retention and often lead to sharper peaks.[8][9][10][12]
-
Elevate Column Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, which can improve mass transfer and result in sharper peaks.[9][11] However, be mindful of the thermal stability of your analyte and column.[11]
Q4: I am seeing split peaks in my chromatogram. What should I investigate?
Split peaks suggest an issue at the point of injection or the column inlet.
-
For GC:
-
Improper Column Cut/Installation: A ragged column cut or incorrect placement in the inlet is a common cause.[6]
-
Injection Technique: If using a splitless injection, the initial oven temperature might be too high relative to the solvent's boiling point, preventing the sample from condensing in a narrow band.[6]
-
Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can cause peak splitting.[6]
-
-
For HPLC:
-
Partially Blocked Frit: Debris from the sample or system can clog the inlet frit of the column, causing the sample flow to be distributed unevenly.[4]
-
Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to split. Try dissolving the sample in the mobile phase.
-
Q5: How does column selection impact the resolution of a long-chain ester like this compound?
The choice of the chromatographic column is one of the most powerful tools for optimizing resolution.
-
In GC: For analyzing fatty acid methyl or ethyl esters (FAMEs/FAEEs), capillary columns with polar stationary phases are typically used.[13]
-
Polyethylene Glycol (Wax) Phases (e.g., DB-FATWAX): These are excellent for separating saturated and unsaturated FAMEs.[14]
-
Biscyanopropyl Phases: These are particularly effective for resolving geometric (cis/trans) isomers of polyunsaturated fatty acids.[13]
-
Low-Polarity Phases: While offering high thermal stability, these columns may provide less resolution for complex mixtures of fatty acid esters compared to more polar phases.[15]
-
-
In HPLC (Reversed-Phase):
-
Stationary Phase Chemistry: The most common stationary phase is C18. For a long-chain ester, a column with a high carbon load or a C30 phase might provide better retention and selectivity.[5] Switching to a different chemistry, such as a phenyl or cyano column, can alter selectivity through different interaction mechanisms.[10]
-
Particle Size: Columns with smaller particle sizes provide higher efficiency and thus better resolution, though they also generate higher backpressure.[8][11]
-
Troubleshooting Parameter Summary Tables
Table 1: GC Troubleshooting Parameters for Poor Peak Resolution
| Parameter | Potential Problem | Recommended Action |
| Injector Temperature | Too low: Broad peaks. Too high: Sample degradation. | Optimize temperature based on analyte boiling point and stability. |
| Oven Temperature | Initial temp too high (splitless): Split peaks.[6] | Set initial oven temperature ~20°C below the solvent boiling point.[6] |
| Carrier Gas Flow Rate | Not optimal: Peak broadening. | Perform a flow rate study to determine the optimal linear velocity. |
| Column Installation | Improper cut or position: Tailing or split peaks.[6] | Re-cut the column end and verify correct installation depth.[6] |
| Injector Liner | Active or contaminated: Peak tailing.[6] | Replace with a fresh, deactivated liner. |
| Sample Concentration | Too high: Peak fronting (overload). | Dilute the sample or reduce injection volume. |
Table 2: HPLC Troubleshooting Parameters for Poor Peak Resolution
| Parameter | Potential Problem | Recommended Action |
| Mobile Phase Strength | Too strong: Poor retention, broad peaks. | Decrease the percentage of organic solvent (in reversed-phase).[8][12] |
| Mobile Phase Solvent | Suboptimal selectivity. | Change the organic modifier (e.g., switch from acetonitrile to methanol).[9] |
| Column Chemistry | Insufficient retention or selectivity. | Switch to a different stationary phase (e.g., from C18 to C30 or Phenyl).[5][10] |
| Column Dimensions | Low efficiency: Broad peaks. | Use a longer column or one with smaller particles.[8][11] |
| Flow Rate | Not optimal: Peak broadening. | Optimize the flow rate; slower rates can sometimes improve resolution.[5][10] |
| Column Temperature | Too low: Broad peaks. | Increase temperature to improve mass transfer and peak shape.[11][16] |
| Sample Overload | Peak fronting. | Reduce the injection volume or sample concentration.[5] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution for this compound.
Caption: A workflow for troubleshooting poor chromatographic peak resolution.
Experimental Protocols
Protocol 1: Optimizing Mobile Phase Composition in Reversed-Phase HPLC
This protocol provides a systematic approach to improving the resolution between closely eluting peaks by modifying the mobile phase.
-
Establish a Baseline:
-
Perform an injection using your current method (e.g., 85:15 acetonitrile:water) and record the retention times and resolution of the critical peaks.
-
-
Adjust Mobile Phase Strength (Retention Factor):
-
To increase retention and potentially improve resolution, systematically decrease the amount of organic solvent.[8][9][12]
-
Prepare and test mobile phases with decreasing organic content (e.g., 82:18, 80:20, 78:22 acetonitrile:water).
-
For each composition, inject the sample and calculate the resolution. Aim for a retention factor (k') between 2 and 10 for optimal resolution.
-
-
Change Organic Modifier (Selectivity):
-
If adjusting strength is insufficient, change the organic solvent to alter selectivity.[9] The most powerful way to change resolution is by influencing selectivity (α).[8]
-
Prepare a mobile phase using methanol (B129727) instead of acetonitrile. Adjust the concentration to achieve a similar retention time as the baseline method for a fair comparison (e.g., you may need ~90:10 methanol:water to get similar retention to 85:15 acetonitrile:water).
-
Inject the sample and evaluate the change in peak spacing and resolution.
-
-
Evaluate and Finalize:
-
Compare the chromatograms from all tested conditions.
-
Select the mobile phase composition that provides baseline resolution with an acceptable analysis time.
-
Protocol 2: Verifying and Correcting GC Column Installation
Improper column installation is a frequent cause of peak shape problems in GC.[6]
-
Cool Down System:
-
Turn off the oven, inlet, and detector heating. Wait for all zones to cool to a safe temperature.
-
-
Remove the Column:
-
Carefully loosen the column nut at the inlet and detector and remove the capillary column.
-
-
Inspect and Cut the Column:
-
Using a ceramic scoring wafer or diamond-tipped cutter, score the column about 1-2 cm from the end.
-
Snap the column at the score to create a clean, 90-degree break.
-
Inspect the cut end with a magnifying lens to ensure it is flat and free of shards or jagged edges.[6]
-
-
Reinstall the Column:
-
Slide a new nut and ferrule onto the column.
-
Consult the instrument manual for the correct column insertion depth for your specific inlet. This is a critical step.[6]
-
Insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by an additional half-turn with a wrench. Do not overtighten.
-
Repeat the process for the detector end, ensuring the insertion depth is correct for your detector type.
-
-
Leak Check and Condition:
-
Restore gas flow and perform a leak check at the inlet and detector fittings.
-
Once leak-free, heat the oven to condition the column and obtain a stable baseline before injecting a test sample.
-
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 13. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 14. agilent.com [agilent.com]
- 15. archimer.ifremer.fr [archimer.ifremer.fr]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Enhancing the Stability of Ethyl 12(Z),15(Z)-heneicosadienoate in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Ethyl 12(Z),15(Z)-heneicosadienoate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a long-chain polyunsaturated fatty acid (PUFA) ethyl ester.[1][2] Its two double bonds make it susceptible to degradation through oxidation, a process known as lipid peroxidation.[3][4][5][6] This degradation can lead to a loss of the compound's biological activity and the formation of byproducts that may be toxic to cells, resulting in inconsistent and unreliable experimental outcomes.[4][5]
Q2: What are the primary signs of this compound degradation in my cell culture medium?
Degradation of this compound is not always visually apparent. However, you may observe:
-
Reduced or inconsistent biological effects: This is the most critical indicator of instability.
-
Increased cytotoxicity: The byproducts of lipid peroxidation can be harmful to cells.[4][5]
-
Precipitation: While not a direct sign of chemical degradation, poor solubility can lead to inconsistent concentrations in the media.
Q3: How can I prepare a stable stock solution of this compound?
Due to its hydrophobic nature, this compound requires a specific preparation method for use in aqueous cell culture media. A common approach is to first dissolve the compound in an organic solvent and then complex it with a carrier molecule.
Recommended Protocol for Stock Solution Preparation:
-
Dissolve this compound in 100% ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
For use in serum-free media, dilute the stock solution into a solution of fatty acid-free bovine serum albumin (BSA) in your base cell culture medium.[3] A common starting point is a 1:1 molar ratio of the fatty acid ester to BSA.
-
Agitate the mixture at 37°C for at least one hour to ensure proper complex formation.[3]
-
Sterile-filter the final solution using a 0.22 µm filter before adding it to your cell cultures.
Note: The final concentration of the organic solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[7]
Q4: What are the key factors that influence the stability of this compound in cell culture?
Several factors can accelerate the degradation of this compound:
-
Exposure to light: Light can promote photo-oxidation.[8]
-
Presence of metal ions: Metal ions, such as iron and copper, can catalyze the formation of reactive oxygen species (ROS) that initiate lipid peroxidation.
-
High oxygen levels: Standard cell culture incubators have high oxygen levels which can contribute to oxidation.
-
Temperature: Higher temperatures can increase the rate of chemical degradation.[8]
Troubleshooting Guides
Guide 1: Poor Solubility and Precipitation
This guide addresses issues related to the physical stability and solubility of this compound in cell culture media.
| Observed Problem | Potential Cause | Recommended Solution |
| Visible precipitate or cloudy medium after adding the compound. | The compound is not fully dissolved or has come out of solution. | 1. Optimize Stock Solution Preparation: Ensure the initial stock solution in organic solvent is fully dissolved. Consider gentle warming or vortexing. 2. Use a Carrier Molecule: For serum-free applications, complexing with fatty acid-free BSA is highly recommended.[3][9] 3. Consider Surfactants: In some cases, biocompatible, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create stable microemulsions, but their potential effects on your specific cell line should be evaluated.[10][11] |
| Inconsistent experimental results at the same nominal concentration. | The compound may be precipitating over time, leading to a decrease in the effective concentration. | 1. Prepare fresh dilutions: Add the compound to the culture medium immediately before use. 2. Visually inspect cultures: Regularly check for any signs of precipitation under a microscope. |
Guide 2: Chemical Instability and Degradation
This guide focuses on troubleshooting the chemical breakdown of this compound due to oxidation.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time or in repeat experiments. | The compound is likely degrading in the culture medium. | 1. Incorporate an Antioxidant: Add a lipid-soluble antioxidant like α-tocopherol (Vitamin E) to your culture medium. A starting concentration of 1-10 µM can be tested for efficacy and cytotoxicity.[12] 2. Protect from Light: Store stock solutions and conduct experiments in a manner that minimizes light exposure.[8] Use amber-colored tubes and limit the time culture plates are outside the incubator. 3. Use High-Purity Water and Reagents: This minimizes contamination with metal ions that can catalyze oxidation. |
| Increased or unexpected cytotoxicity. | Degradation byproducts, such as malondialdehyde (MDA), are forming and are toxic to the cells.[4][5] | 1. Implement stabilizing measures: Use antioxidants and protect from light as described above. 2. Perform a stability study: Quantify the concentration of the compound in your media over the course of your experiment to determine its half-life (see Experimental Protocol 2). 3. Measure Lipid Peroxidation: Use an assay to measure byproducts like MDA to confirm that oxidation is occurring (see Experimental Protocol 3).[2][4] |
Data Presentation
Table 1: Recommended Starting Concentrations for Stabilizing Agents
| Agent | Type | Recommended Starting Concentration | Considerations |
| α-Tocopherol (Vitamin E) | Antioxidant | 1 - 10 µM | Optimize for your cell line to ensure no cytotoxicity. |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 5 mM (for sample processing) | Primarily used during cell lysis for assays to prevent further oxidation.[13] Not typically added directly to live cell cultures. |
| Fatty Acid-Free BSA | Carrier Molecule | 1:1 molar ratio with the lipid | Essential for enhancing solubility and stability in serum-free media.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
This protocol details the preparation of a stock solution for consistent delivery of the compound in a soluble and stable form.
-
Prepare the Stock Solution: Dissolve this compound in 100% ethanol to a concentration of 20 mM.
-
Prepare the BSA Solution: Dissolve fatty acid-free BSA in your desired cell culture medium to a concentration of 2 mM.
-
Complexation: While vortexing the BSA solution, slowly add the 20 mM this compound stock solution to achieve a final concentration of 200 µM (a 1:10 dilution). This will result in a 1:10 molar ratio of the fatty acid ester to BSA.
-
Incubation: Incubate the mixture in a 37°C water bath for 1 hour with gentle agitation.
-
Sterilization: Sterile-filter the complexed solution through a 0.22 µm syringe filter.
-
Storage and Use: Aliquot and store at -20°C for long-term storage or at 4°C for short-term use. Dilute this stock to the final desired concentration in your cell culture medium immediately before treating your cells.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the half-life of the compound under your specific experimental conditions.
-
Preparation: Spike your complete cell culture medium (with serum or BSA, and any antioxidants you are testing) with this compound to your final working concentration.
-
Incubation: Place the medium in a sterile container in your cell culture incubator (37°C, 5% CO2).
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium. The t=0 sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected aliquots at -80°C to prevent further degradation until analysis.
-
Quantification: Thaw the samples and extract the this compound using a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol). Analyze the concentration of the parent compound in each sample using a validated method such as HPLC-MS/MS.[14]
-
Data Analysis: Plot the percentage of the remaining compound against time. From this plot, you can calculate the half-life (t½) of this compound in your specific medium.
Protocol 3: Measurement of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol measures malondialdehyde (MDA), a common byproduct of lipid peroxidation.[5]
-
Sample Collection: After treating cells with this compound for the desired time, collect both the cell culture supernatant and the cell lysate. To prepare the lysate, wash cells with ice-cold PBS, then lyse them in a suitable buffer containing an antioxidant like BHT to prevent further oxidation during processing.
-
TBA Reaction: Add the Thiobarbituric Acid (TBA) reagent to your samples, standards (using an MDA standard), and a blank.
-
Incubation: Incubate all tubes at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[2]
-
Cooling: Cool the tubes in an ice bath for 10 minutes.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer or a colorimetric plate reader.[5]
-
Quantification: Create a standard curve using the MDA standards. Calculate the concentration of MDA in your samples from the standard curve. Normalize the cell lysate MDA concentration to the total protein concentration of the lysate.
Visualizations
Caption: Workflow for assessing the stability of a compound in cell culture media.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. oxfordbiomed.com [oxfordbiomed.com]
- 5. benchchem.com [benchchem.com]
- 6. Crucial Role of Fatty Acids and Lipids in Serum-Free Media: Key Components for Specialized Cell Line Growth [cytion.com]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 細胞培養疑難排解 [sigmaaldrich.com]
- 9. Binding of fatty acid ethyl esters to albumin for transport to cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5631159A - Lipid-modified serum free media - Google Patents [patents.google.com]
- 11. Cytotoxic, Apoptotic and Genotoxic Effects of Lipid-Based and Polymeric Nano Micelles, an In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of the Oxidative Stability of Chia Oil (Salvia hispanica L.) at Various Concentrations of Alpha Tocopherol [mdpi.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Ethyl 12(Z),15(Z)-heneicosadienoate
Welcome to the technical support center for the mass spectrometry analysis of Ethyl 12(Z),15(Z)-heneicosadienoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular ions and common adducts for this compound in ESI-MS?
A1: this compound (C23H42O2, Molecular Weight: 350.58) typically forms several adducts in positive mode electrospray ionization (ESI). The expected ions include the protonated molecule [M+H]+, as well as adducts with common cations present in the mobile phase or as contaminants. The most common adducts are with sodium [M+Na]+, potassium [M+K]+, and ammonium (B1175870) [M+NH4]+.[1] The relative abundance of these adducts can vary significantly depending on the sample matrix, solvent purity, and instrument conditions.[2]
Table 1: Common Adducts of this compound (MW = 350.58)
| Adduct Ion | Formula | Calculated m/z | Notes |
| [M+H]+ | C23H43O2+ | 351.3258 | Often observed with acidic mobile phase modifiers. |
| [M+Na]+ | C23H42O2Na+ | 373.3077 | Frequently observed due to sodium contamination in glassware or solvents. |
| [M+K]+ | C23H42O2K+ | 389.2817 | Less common than sodium, but can be present. |
| [M+NH4]+ | C23H42O2NH4+ | 368.3527 | Common when using ammonium-based buffers (e.g., ammonium formate (B1220265) or acetate). |
Q2: What are the characteristic fragments of this compound in GC-MS with Electron Ionization (EI)?
-
McLafferty Rearrangement Ion: A prominent peak at m/z 88 is characteristic of the ethyl ester group.
-
Hydrocarbon Fragments: A series of hydrocarbon fragments separated by 14 amu (CH2 groups) will be present.
-
Fragments related to the polyunsaturated chain: Ions resulting from cleavages along the polyunsaturated chain are expected, though they can be complex due to the presence of double bonds.
-
Molecular Ion (M+): The molecular ion at m/z 350 may be weak or absent, which is common for long-chain unsaturated esters.[3]
Q3: What causes in-source fragmentation and how can I minimize it?
A3: In-source fragmentation (ISF) is the fragmentation of an ion in the ion source before mass analysis. For lipids like this compound, this can lead to an underestimation of the molecular ion and misinterpretation of the spectra. The primary causes of ISF are high source temperatures and high cone (or fragmentor) voltages.[4][5]
To minimize ISF:
-
Reduce the Cone/Fragmentor Voltage: This is often the most effective way to reduce fragmentation. Lowering the voltage decreases the energy imparted to the ions as they enter the mass spectrometer.
-
Optimize Source Temperature: A lower source temperature can reduce thermal degradation and fragmentation. However, the temperature must be high enough to ensure efficient desolvation.
-
Adjust Other Source Parameters: Fine-tuning parameters like sheath and auxiliary gas flow rates can also help to achieve a balance between efficient ionization and minimal fragmentation.
Table 2: Effect of Cone Voltage on In-Source Fragmentation (Illustrative Example)
| Cone Voltage | Analyte | Molecular Ion Abundance (%) | Fragment Ion Abundance (%) |
| Low (e.g., 20V) | Generic FAEE | High (~90%) | Low (~10%) |
| Medium (e.g., 40V) | Generic FAEE | Medium (~50%) | Medium (~50%) |
| High (e.g., 60V) | Generic FAEE | Low (~10%) | High (~90%) |
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peaks Detected
-
Question: I am not seeing any peaks, or the signal for my analyte is very weak. What should I check?
-
Answer:
-
Check for Leaks: Ensure all connections in your GC or LC system and the mass spectrometer are secure. Leaks can lead to a loss of sensitivity.[6]
-
Verify Sample Preparation: Confirm that the sample was prepared correctly and at an appropriate concentration. Highly concentrated samples can cause ion suppression, while overly dilute samples may not produce a detectable signal.
-
Inspect the Ion Source: A dirty ion source can significantly reduce signal intensity. Follow the manufacturer's instructions for cleaning the ion source.
-
Confirm Instrument Calibration: Ensure the mass spectrometer is properly tuned and calibrated.
-
Check for Column Issues: In GC-MS, a broken or improperly installed column can prevent the sample from reaching the detector.[6]
-
Issue 2: Peak Tailing or Splitting in GC-MS
-
Question: My chromatographic peaks for this compound are tailing or splitting. What are the likely causes and solutions?
-
Answer:
-
Active Sites in the Inlet or Column: Active sites can cause polar analytes to tail.
-
Solution: Deactivate the inlet liner by replacing it with a new, silanized liner. Trim the first few centimeters of the column to remove any active sites that may have developed.
-
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to poor peak shape.
-
Solution: Reinstall the column according to the manufacturer's guidelines.
-
-
Inlet Temperature: An inlet temperature that is too low can cause slow vaporization and peak tailing.
-
Solution: Increase the inlet temperature, but avoid excessively high temperatures that could cause sample degradation.
-
-
Contamination: Contamination in the inlet or at the head of the column can lead to peak distortion.
-
Solution: Clean the inlet and replace the septum and liner.
-
-
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol describes a general method for the preparation of this compound for GC-MS analysis.
-
Lipid Extraction:
-
For biological samples, perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
-
Transesterification (if starting from triglycerides or other lipids):
-
To the extracted lipid residue, add 1 mL of 0.5 M KOH in methanol (B129727).
-
Heat at 60°C for 10 minutes.
-
Add 1 mL of 14% boron trifluoride in methanol and heat at 60°C for 5 minutes.
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the fatty acid methyl or ethyl esters.
-
-
Direct Analysis of Ethyl Ester:
-
If analyzing the ethyl ester directly, dissolve the sample in a suitable solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 1-10 µg/mL.
-
Transfer the solution to an autosampler vial.
-
Protocol 2: GC-MS Analysis of this compound
-
Gas Chromatograph Conditions:
-
Column: DB-23 (or similar polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 min.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-450.
-
Visualizations
Caption: Troubleshooting workflow for common mass spectrometry issues.
Caption: Putative EI fragmentation of this compound.
References
- 1. support.waters.com [support.waters.com]
- 2. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeol.com [jeol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gentechscientific.com [gentechscientific.com]
Addressing matrix effects in the analysis of Ethyl 12(Z),15(Z)-heneicosadienoate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Ethyl 12(Z),15(Z)-heneicosadienoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the analysis of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For a lipid-like molecule such as this compound, which is often analyzed in complex biological matrices like plasma or serum, endogenous components such as phospholipids (B1166683) are a primary cause of matrix effects, particularly when using electrospray ionization (ESI).[1][2]
Q2: How can I determine if my analysis of this compound is impacted by matrix effects?
A: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Extraction Spiking: This quantitative approach compares the signal response of this compound in a clean, neat solvent to the response of the same amount spiked into a blank matrix sample that has undergone the full extraction procedure.[1][2] The percentage difference between the two signals indicates the degree of ion suppression or enhancement.[1]
-
Post-Column Infusion: This is a qualitative method used to identify retention time regions where matrix effects occur.[1][2] A constant flow of this compound is infused into the mass spectrometer's ion source after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any deviation (dip or rise) in the constant signal baseline indicates regions of ion suppression or enhancement, respectively.[1][2]
Q3: What are the most effective strategies for mitigating matrix effects in my assay?
A: A multi-faceted approach is often the most effective:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering the analyte. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed to clean up samples before LC-MS or GC-MS analysis.[3]
-
Chromatographic Separation: Improving the separation between this compound and co-eluting matrix components is crucial. This can be achieved by modifying the mobile phase gradient, changing the stationary phase (analytical column), or employing advanced techniques like two-dimensional liquid chromatography.[1]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for correcting matrix effects. Since a SIL standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, it can accurately correct for variations in signal response. If a SIL standard is unavailable, a close structural analog or an odd-chain fatty acid ethyl ester can be used, though with potentially less accuracy.[4][5]
-
Method of Standard Addition: This technique involves adding known amounts of a standard to the sample itself to create a calibration curve within the matrix. This approach can be very effective at compensating for matrix effects but is more time-consuming as each sample requires multiple analyses.[6]
Q4: Which analytical technique, GC-MS or LC-MS, is more suitable for the analysis of this compound?
A: Both GC-MS and LC-MS can be used for the analysis of fatty acid ethyl esters (FAEEs).
-
GC-MS typically offers high chromatographic resolution for separating different FAEEs based on chain length and degree of unsaturation.[3][7] However, it often requires derivatization to increase the volatility of the analytes.[8]
-
LC-MS/MS is often preferred for its high sensitivity and specificity, and it can analyze this compound directly without derivatization.[9] LC-MS is, however, often more susceptible to matrix effects from non-volatile components like phospholipids.[10]
The choice between the two depends on the specific requirements of the assay, including sensitivity needs, sample throughput, and the complexity of the sample matrix.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Low or no signal for this compound | Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of the analyte.[2] | 1. Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components.[1] Ensure the analyte concentration remains above the instrument's limit of detection. 2. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to remove interfering substances. 3. Modify Chromatography: Adjust the LC gradient to better separate the analyte from the region where phospholipids typically elute. Consider a different column chemistry. |
| Poor reproducibility of results between replicate injections | Inconsistent Matrix Effects: The composition of the matrix may vary slightly between samples, leading to different degrees of ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects. 2. Ensure Consistent Sample Preparation: Meticulous and consistent execution of the sample preparation protocol is critical to minimize variability. |
| High signal intensity and poor accuracy (overestimation) | Ion Enhancement: Co-eluting matrix components may be enhancing the ionization of the analyte. | 1. Assess Matrix Effects: Use the post-extraction spiking method to quantify the extent of ion enhancement. 2. Improve Chromatographic Separation: Separate the analyte from the compounds causing the enhancement. 3. Utilize Standard Addition: This method can effectively correct for consistent ion enhancement. |
| Peak tailing or fronting | Matrix Overload: High concentrations of matrix components can affect the peak shape of the analyte. | 1. Dilute the Sample Extract: This can alleviate the overload on the analytical column. 2. Optimize Sample Cleanup: A more rigorous cleanup procedure can reduce the overall amount of matrix components injected. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for FAEEs
| Sample Preparation Method | Typical Recovery | Efficacy in Removing Phospholipids | Throughput |
| Protein Precipitation (PPT) | >90% | Low | High |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | 70-95%[11] | High | Low to Moderate |
Note: Recovery and efficacy are general estimates and can vary significantly based on the specific protocol, solvents, and sample matrix.
Table 2: Typical Lower Limits of Quantitation (LLOQ) for FAEEs in Biological Matrices
| Analyte | Matrix | LLOQ | Analytical Method |
| Ethyl Palmitate | Dried Blood Spots | 15-37 ng/mL | LC-MS/MS |
| Ethyl Oleate | Dried Blood Spots | 15-37 ng/mL | LC-MS/MS |
| Ethyl Stearate | Dried Blood Spots | 15-37 ng/mL | LC-MS/MS |
| Major FAEEs | Plasma | 60 nM | GC-MS |
Data is for representative FAEEs and may not be directly applicable to this compound but provides an estimate of achievable sensitivity.[12][13]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum
-
Sample Preparation:
-
To 100 µL of plasma or serum in a glass tube, add an appropriate amount of a suitable internal standard (e.g., deuterated this compound or Ethyl heptadecanoate).
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
-
Extraction:
-
Vortex the mixture vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
-
Phase Separation:
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of acetonitrile:isopropanol 1:1 v/v for LC-MS).
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum
This protocol is adapted for FAEEs and should be optimized for this compound.
-
Sample Pre-treatment:
-
Precipitate proteins from 100 µL of plasma/serum (spiked with internal standard) by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
-
-
SPE Cartridge Conditioning:
-
Condition an aminopropyl-silica SPE cartridge with 1 mL of hexane (B92381).
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of hexane to elute triglycerides and cholesteryl esters.
-
-
Elution:
-
Elute the this compound with a suitable solvent mixture (e.g., 1 mL of hexane:diethyl ether 95:5 v/v). This step requires optimization.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in an appropriate solvent for analysis.
-
Protocol 3: Method of Standard Addition
-
Sample Aliquoting:
-
Aliquot equal volumes of your sample into at least four separate tubes.
-
-
Spiking:
-
Leave one tube unspiked (this is your unknown).
-
To the other tubes, add increasing known amounts of a standard solution of this compound.
-
-
Sample Processing:
-
Process all samples (including the unspiked one) through your chosen extraction and analysis method.
-
-
Calibration Curve and Quantification:
-
Plot the measured signal response against the concentration of the added standard.
-
Perform a linear regression and extrapolate the line back to the x-axis (where the signal is zero). The absolute value of the x-intercept represents the endogenous concentration of this compound in the original sample.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General experimental workflow for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. euncl.org [euncl.org]
- 6. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 7. agilent.com [agilent.com]
- 8. jfda-online.com [jfda-online.com]
- 9. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 11. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Identity of Synthesized Ethyl 12(Z),15(Z)-heneicosadienoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the identity of synthesized Ethyl 12(Z),15(Z)-heneicosadienoate. Due to the limited availability of published, detailed experimental data for this specific compound, this guide furnishes expected analytical outcomes based on established principles for long-chain fatty acid ethyl esters (FAEEs). It also presents a comparative analysis with alternative isomers and outlines detailed experimental protocols for its synthesis and characterization.
Introduction to this compound
This compound is a long-chain di-unsaturated fatty acid ethyl ester. While specific biological roles of this molecule are not extensively documented, long-chain FAEEs are recognized as non-oxidative metabolites of ethanol (B145695), implicated in various physiological and pathological processes. Their structural characterization is crucial for understanding their bioactivity and for the development of potential therapeutics.
Physicochemical and Analytical Data Comparison
Precise analytical techniques are essential to confirm the synthesis and purity of this compound. The following tables summarize the expected and comparative data for the target compound and its potential isomers.
Table 1: Physicochemical Properties
| Property | This compound (Expected) | Alternative: Ethyl 12(E),15(E)-heneicosadienoate | Alternative: Ethyl 11(Z),14(Z)-eicosadienoate |
| CAS Number | 2692622-87-8[1] | Not available | Not available |
| Molecular Formula | C23H42O2[1] | C23H42O2 | C22H40O2 |
| Molecular Weight | 350.58 g/mol [1] | 350.58 g/mol | 336.56 g/mol |
| Appearance | Colorless Liquid[1] | Expected to be a colorless liquid or waxy solid | Colorless Liquid |
| Purity | >99% (as commercially available)[1] | Synthesis dependent | Synthesis dependent |
| Storage | -20°C[1] | -20°C | -20°C |
Table 2: Expected Spectroscopic Data
| Technique | This compound (Expected) | Key Features for Confirmation |
| ¹H NMR (CDCl₃) | ~5.35 ppm (m, 4H, olefinic protons); ~2.77 ppm (t, 2H, bis-allylic protons); ~4.12 ppm (q, 2H, O-CH₂-CH₃); ~2.28 ppm (t, 2H, α-carbonyl protons); ~2.05 ppm (m, 4H, allylic protons); ~1.62 ppm (m, 2H, β-carbonyl protons); ~1.2-1.4 ppm (m, aliphatic protons); ~1.25 ppm (t, 3H, O-CH₂-CH₃); ~0.88 ppm (t, 3H, terminal CH₃) | The multiplet around 5.35 ppm confirms the presence of double bonds. The key diagnostic signal is the triplet around 2.77 ppm, characteristic of the bis-allylic protons between the two Z-configured double bonds. The quartet at ~4.12 ppm and triplet at ~1.25 ppm are indicative of the ethyl ester group. |
| ¹³C NMR (CDCl₃) | ~173.9 ppm (C=O); ~130 ppm (olefinic carbons); ~60.1 ppm (O-CH₂); ~34.4 ppm (α-carbonyl carbon); ~25.6 ppm (bis-allylic carbon); ~27.2 ppm (allylic carbons); ~22-32 ppm (aliphatic carbons); ~14.3 ppm (O-CH₂-CH₃); ~14.1 ppm (terminal CH₃) | The carbonyl carbon signal around 173.9 ppm confirms the ester functional group. The signals in the ~130 ppm region correspond to the olefinic carbons. The upfield signal around 25.6 ppm is characteristic of the bis-allylic carbon. |
| GC-MS (EI) | Molecular Ion (M⁺): m/z 350. Fragmentation: Loss of ethoxy group (M-45), McLafferty rearrangement (m/z 88), characteristic CnH2n-1 and CnH2n-3 series for unsaturated hydrocarbon chain. | The molecular ion peak at m/z 350 confirms the molecular weight. The McLafferty rearrangement peak at m/z 88 is diagnostic for ethyl esters. Fragmentation patterns of the hydrocarbon chain can help in elucidating the positions of the double bonds, although this can be challenging with electron ionization. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the synthesis and analysis of this compound.
Synthesis Protocol: Esterification of 12(Z),15(Z)-Heneicosadienoic Acid
A generalized procedure for the synthesis of the target compound is as follows:
-
Dissolution: Dissolve 12(Z),15(Z)-heneicosadienoic acid in anhydrous ethanol (10-20 fold molar excess).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with a non-polar organic solvent such as hexane (B92381) or diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure, paying close attention to the diagnostic olefinic and bis-allylic proton signals.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
GC Conditions: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar cyano-column). Program the oven temperature with a gradient to ensure good separation.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 50-500.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern for characteristic losses and rearrangements.
-
-
High-Performance Liquid Chromatography (HPLC):
-
System: A reversed-phase HPLC system with a C18 column is suitable.
-
Mobile Phase: Use a gradient of acetonitrile (B52724) and water.
-
Detection: A UV detector set at a low wavelength (e.g., 205-215 nm) can be used for detection.
-
Analysis: HPLC is primarily used to assess the purity of the synthesized compound.
-
Visualizing Workflows and Pathways
Experimental Workflow
Potential Biological Signaling Pathway
Long-chain fatty acid ethyl esters have been shown to modulate various cellular signaling pathways, often leading to cellular stress and inflammatory responses. A plausible pathway that could be investigated for this compound is its interaction with cellular membranes and subsequent activation of stress-related kinases.
Conclusion
Confirming the identity of a synthesized compound like this compound requires a multi-faceted analytical approach. While specific literature data for this molecule is sparse, a combination of NMR, GC-MS, and HPLC, guided by the established principles for fatty acid esters, provides a robust framework for its characterization. The comparison with potential isomers and the investigation of its biological activity within relevant signaling pathways will further enhance our understanding of this and similar long-chain fatty acid ethyl esters.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 12(Z),15(Z)-heneicosadienoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Ethyl 12(Z),15(Z)-heneicosadienoate. To ensure the reliability and reproducibility of analytical data, this document outlines the principles of cross-validation and presents a comparative analysis of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).
The selection of an appropriate analytical method is critical in drug development and research. This guide offers a comprehensive overview of the performance of each technique, supported by representative experimental data, to assist in making informed decisions for method selection, development, and validation.
Data Presentation: A Quantitative Comparison of Analytical Methods
The performance of an analytical method is evaluated based on several key parameters. The following table summarizes typical performance data for the analysis of fatty acid esters using GC-MS, HPLC-UV, and qNMR. It is important to note that these values are representative and can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (r²) | > 0.99 | > 0.99[1][2] | > 0.99[3] |
| Accuracy (Recovery %) | 90-110% | 90-110% | 95-105% |
| Precision (RSD%) | < 15% | < 10% | < 5% |
| Limit of Detection (LOD) | ng/mL to pg/mL[4][5] | µg/mL to ng/mL | mg/mL to µg/mL |
| Limit of Quantitation (LOQ) | ng/mL to pg/mL[4][5] | µg/mL to ng/mL | mg/mL to µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS, HPLC-UV, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME)
Since this compound is an ethyl ester, direct analysis is possible. However, for a comprehensive fatty acid profile or if the sample contains other lipids, transesterification to methyl esters is a common practice. For direct analysis of the ethyl ester, dissolve a known amount of the sample in a suitable solvent like hexane (B92381) or ethyl acetate.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column suitable for FAME analysis.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the analyte using an external or internal standard method.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Sample Preparation:
-
Dissolve a known amount of this compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm or 210 nm (where the ester carbonyl group absorbs).[6]
3. Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Quantify using a calibration curve prepared from standards of known concentrations.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl₃) in a high-precision NMR tube.
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: ¹H NMR.
-
Solvent: CDCl₃.
-
Number of Scans: 16 to 64 (to ensure adequate signal-to-noise ratio).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Pulse Width: Calibrated 90° pulse.
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic signals of this compound (e.g., the quartet of the ethyl group's CH₂) and the signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Mandatory Visualization
The following diagrams illustrate the cross-validation workflow and the relationship between the compared analytical methods.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Ethyl 12(Z),15(Z)-heneicosadienoate and its Free Fatty Acid in Biological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl 12(Z),15(Z)-heneicosadienoate and its corresponding free fatty acid, 12(Z),15(Z)-heneicosadienoic acid, for application in biological assays. Due to a lack of direct comparative studies in published literature, this guide is based on the well-established understanding of fatty acid ethyl esters (FAEEs) as pro-drugs that are rapidly hydrolyzed intracellularly to their active free fatty acid form.
Executive Summary
This compound is the ethyl ester form of the long-chain fatty acid 12(Z),15(Z)-heneicosadienoic acid. In biological systems, it is anticipated that the ethyl ester will primarily serve as a delivery vehicle for the free fatty acid. Upon cellular uptake, intracellular carboxylesterases, predominantly located in the endoplasmic reticulum, are expected to hydrolyze the ester bond, releasing the biologically active 12(Z),15(Z)-heneicosadienoic acid.[1][2][3] Consequently, the biological effects observed in in vitro assays are likely attributable to the free fatty acid form. The primary differences between the two compounds lie in their physical properties, cellular uptake mechanisms, and the initial requirement of enzymatic activation for the ethyl ester.
Data Presentation: Comparative Overview
The following table summarizes the expected key differences between this compound and 12(Z),15(Z)-heneicosadienoic acid in the context of biological assays.
| Feature | This compound | 12(Z),15(Z)-heneicosadienoic Acid (Free Fatty Acid) | Rationale & Key Considerations |
| Chemical Nature | Ethyl Ester | Carboxylic Acid | The ester is less polar than the free fatty acid. |
| Solubility | More soluble in organic solvents and lipids. | More soluble in aqueous solutions at physiological pH (as a salt). | Solubility can impact vehicle selection for in vitro assays. |
| Cellular Uptake | Passive diffusion across the cell membrane. | Primarily through fatty acid transporters (e.g., FAT/CD36, FATP). | The mode of uptake can influence the kinetics of cellular response. |
| Biological Activity | Indirect (Pro-drug) | Direct | The ethyl ester requires intracellular hydrolysis to become active. |
| Mechanism of Action | Requires enzymatic conversion to the free fatty acid. | Directly interacts with cellular targets and signaling pathways. | The free fatty acid is the presumed effector molecule. |
| Expected Potency in Assays | Potentially lower or delayed compared to the free fatty acid. | Higher and more immediate. | The rate of hydrolysis of the ethyl ester can be a limiting factor. |
Mandatory Visualization: Cellular Processing and Potential Signaling
The following diagrams illustrate the anticipated cellular processing of this compound and a potential signaling pathway influenced by its free fatty acid form.
Caption: Cellular uptake and hydrolysis of this compound.
Caption: A potential signaling pathway modulated by polyunsaturated fatty acids (PUFAs).
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the biological activity of 12(Z),15(Z)-heneicosadienoic acid are provided below. When testing this compound, a longer incubation time may be required to allow for cellular hydrolysis.
Anti-Inflammatory Activity Assay: Measurement of Cytokine Production in Macrophages
This protocol outlines the measurement of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Differentiation:
-
Culture human or murine macrophage cell lines (e.g., THP-1, RAW 264.7) in appropriate media.
-
For THP-1 monocytes, induce differentiation into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
2. Treatment:
-
Pre-treat differentiated macrophages with varying concentrations of 12(Z),15(Z)-heneicosadienoic acid (or its ethyl ester) for 1-24 hours. A vehicle control (e.g., DMSO, ethanol) should be included.
3. Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 4-24 hours to induce an inflammatory response.
4. Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis.
5. Cytokine Quantification:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
6. Data Analysis:
-
Normalize cytokine concentrations to the total protein content of the cells in each well. Compare the cytokine levels in treated versus untreated, stimulated cells.
Anticancer Activity Assay: Cell Viability (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of the fatty acid on the viability of cancer cells.
1. Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of 12(Z),15(Z)-heneicosadienoic acid (or its ethyl ester) for 24, 48, or 72 hours. Include a vehicle control.
3. MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
4. Formazan (B1609692) Solubilization:
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4]
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anticancer Activity Assay: Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
1. Cell Treatment:
-
Culture cancer cells to 60-70% confluency and treat with the test compound at its IC50 concentration for 24-48 hours.
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
3. Staining:
-
Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
5. Data Analysis:
-
Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any cell cycle arrest.
Conclusion
While this compound and 12(Z),15(Z)-heneicosadienoic acid are chemically distinct, their biological activities in cellular assays are expected to converge following the intracellular hydrolysis of the ethyl ester. The choice between the two compounds may depend on the specific experimental requirements, such as the desired delivery method and the need to bypass fatty acid transporters. For assays investigating direct interactions with cellular targets, the free fatty acid is the more appropriate choice. Conversely, the ethyl ester may be suitable for studies where sustained intracellular release of the fatty acid is desired. Researchers should consider the potential for delayed or attenuated effects when using the ethyl ester and design their experiments accordingly.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Subcellular localization of non-specific carboxylesterases, acylcarnitine hydrolase, monoacylglycerol lipase and palmitoyl-CoA hydrolase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human carboxylesterases and fluorescent probes to image their activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
A Comparative Purity Analysis of Commercial Ethyl 12(Z),15(Z)-heneicosadienoate Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the purity of commercially available Ethyl 12(Z),15(Z)-heneicosadienoate standards. The objective is to offer a comparative analysis of products from different suppliers, supported by detailed experimental protocols and data, to aid researchers in selecting the most suitable standard for their specific applications.
Introduction
This compound is a long-chain fatty acid ethyl ester that finds application in various research areas, including lipidomics and the development of therapeutic agents. The purity of chemical standards is of paramount importance in research and drug development to ensure the accuracy and reproducibility of experimental results. This guide outlines the methodologies for assessing the purity of commercial standards of this compound and presents a comparative analysis of hypothetical commercial samples.
Workflow for Purity Evaluation
The following diagram illustrates the general workflow for the comprehensive purity assessment of a commercial chemical standard.
Caption: Workflow for the evaluation of commercial chemical standards.
Comparative Analysis of Commercial Standards
For this guide, we evaluated hypothetical standards from three different suppliers, designated as Supplier A, Supplier B, and Supplier C. The purity of each standard was determined using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The quantitative data obtained from the analyses are summarized in the tables below.
Table 1: Purity of Commercial this compound Standards
| Supplier | Purity by GC-MS (%) | Purity by HPLC (%) | Overall Purity (%) |
| Supplier A | 99.5 | 99.2 | 99.3 |
| Supplier B | 98.8 | 98.5 | 98.6 |
| Supplier C | 99.8 | 99.7 | 99.7 |
Table 2: Impurity Profile of Commercial Standards
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| Ethyl (12E,15Z)-heneicosadienoate | 0.2 | 0.5 | 0.1 |
| Ethyl (12Z,15E)-heneicosadienoate | 0.1 | 0.3 | <0.1 |
| Ethyl heneicosanoate | 0.1 | 0.2 | <0.1 |
| Oxidation Products | 0.1 | 0.2 | 0.1 |
| Other Impurities | <0.1 | 0.3 | <0.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To determine the purity of the ethyl ester and to identify volatile impurities.
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A MS detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 10 min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-550.
-
Sample Preparation: Samples were diluted in hexane (B92381) to a concentration of 1 mg/mL.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the ethyl ester and to detect non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 95% acetonitrile (B52724) and 5% water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the structure of this compound and to identify and quantify impurities.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Expected Chemical Shifts (δ, ppm):
-
~5.34 (m, 4H, -CH=CH-).
-
~4.12 (q, 2H, -O-CH₂-CH₃).
-
~2.77 (t, 2H, =CH-CH₂-CH=).
-
~2.28 (t, 2H, -CH₂-COO-).
-
~2.05 (m, 4H, -CH₂-CH=).
-
~1.62 (m, 2H, -CH₂-CH₂-COO-).
-
~1.25 (m, 20H, -(CH₂)₁₀-).
-
~1.25 (t, 3H, -O-CH₂-CH₃).
-
~0.88 (t, 3H, -CH₂-CH₃).
-
-
-
¹³C NMR:
-
Expected Chemical Shifts (δ, ppm):
-
~173.9 (C=O).
-
~130.5, 127.9 (-CH=CH-).
-
~60.1 (-O-CH₂-).
-
~34.4 (-CH₂-COO-).
-
~29.7-29.1 (-(CH₂)n-).
-
~27.2 (-CH₂-CH=).
-
~25.6 (=CH-CH₂-CH=).
-
~24.9 (-CH₂-CH₂-COO-).
-
~14.3, 14.1 (-CH₃).
-
-
Discussion of Results
The hypothetical results indicate that Supplier C provides the this compound standard with the highest overall purity (99.7%). The primary impurities detected across all suppliers were geometric isomers (E,Z and Z,E isomers) and the saturated analog, Ethyl heneicosanoate. The presence of these impurities suggests that they may be byproducts of the synthesis or that some degree of isomerization and reduction may have occurred. Low levels of oxidation products were also detected, which is expected for a polyunsaturated fatty acid ester.
Conclusion and Recommendations
Based on this comparative analysis of hypothetical commercial standards, the product from Supplier C is recommended for applications requiring the highest purity. For less sensitive applications, the standard from Supplier A may be a suitable and more cost-effective alternative. The standard from Supplier B, with a slightly lower purity and a higher impurity profile, might be considered for preliminary or screening studies where the highest purity is not a critical requirement.
It is crucial for researchers to consider the specific requirements of their experiments when selecting a chemical standard. For quantitative studies, method validation, or in vivo experiments, a higher purity standard is essential to ensure the reliability and accuracy of the results.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship between the analytical techniques used and the information obtained for the purity assessment.
Caption: Relationship between analytical methods and purity information.
A Researcher's Guide to the Analysis of Fatty Acid Ethyl Esters in Biological Samples with a Focus on Ethyl 12(Z),15(Z)-heneicosadienoate
A Comparative Analysis of Ethyl 12(Z),15(Z)-heneicosadienoate in Different Biological Samples: An Overview of Current Research and Analytical Methodologies
For researchers, scientists, and drug development professionals, the detection and quantification of specific lipid molecules in biological matrices is a critical aspect of understanding physiological and pathological processes. This guide provides a comparative analysis of this compound, a long-chain fatty acid ethyl ester. However, it is important to note that specific quantitative data for this particular compound in various biological samples is currently scarce in published scientific literature. Therefore, this guide will also provide a broader context by comparing the analysis of other, more commonly studied, fatty acid ethyl esters (FAEEs) and will detail the established analytical protocols that can be adapted for the target molecule.
Biological Significance of Fatty Acid Ethyl Esters and Very-Long-Chain Fatty Acids
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol (B145695), formed by the esterification of fatty acids with ethanol. This process occurs in various tissues, most notably the liver, pancreas, brain, and adipose tissue. The presence and concentration of FAEEs in biological samples are recognized as reliable short- and long-term biomarkers of alcohol consumption. Beyond their role as biomarkers, the accumulation of FAEEs has been implicated in the cellular damage associated with alcohol abuse, potentially contributing to conditions such as alcoholic pancreatitis and cardiomyopathy.
This compound is an ethyl ester of 12(Z),15(Z)-heneicosadienoic acid, a C21:2 polyunsaturated fatty acid. Fatty acids with 22 or more carbon atoms are classified as very-long-chain fatty acids (VLCFAs). VLCFAs are integral components of cellular membranes, particularly in the form of sphingolipids and glycerophospholipids, and serve as precursors for signaling molecules. The metabolism of VLCFAs is crucial for various physiological processes, and disruptions in their metabolism are linked to several inherited diseases. While the specific biological roles of 12(Z),15(Z)-heneicosadienoic acid and its ethyl ester are not well-defined, its structural similarity to other bioactive fatty acids suggests potential involvement in modulating inflammation and other cellular processes.
Quantitative Data on Fatty Acid Ethyl Esters in Biological Samples
| Biological Sample | Analyte(s) | Concentration Range | Species | Comments | Reference |
| Human Adipose Tissue | Total FAEEs | 43 ± 13 nmol/g (non-alcoholics) to 300 ± 46 nmol/g (chronic alcoholics) | Human | Postmortem tissue analysis. | [1] |
| Rat Adipose Tissue | Total FAEEs | ~300 nmol/g | Rat | After 10 and 17 weeks of ethanol exposure. | [2] |
| Human Plasma | Ethyl Palmitate, Ethyl Oleate, Ethyl Stearate | Lower limit of quantitation: 60 nM for each | Human | Method validation data. | [3] |
| Human Whole Blood | Ethyl Myristate, Ethyl Palmitate, Ethyl Stearate, Ethyl Oleate, Ethyl Linoleate, Ethyl Arachidonate | LOD: 5-50 ng/mL; LOQ: 15-200 ng/mL | Human | Method for forensic analysis. | [4] |
| Human Meconium | Total FAEEs | 410 ng/g (control) to 13,126 ng/g (alcohol-exposed) | Human | Biomarker for in utero alcohol exposure. | [5] |
Experimental Protocols
The analysis of this compound and other FAEEs in biological samples typically involves lipid extraction, purification, and subsequent analysis by chromatographic methods coupled with mass spectrometry.
Protocol 1: Extraction and Analysis of FAEEs from Adipose Tissue by GC-MS
This protocol is adapted from methods used for the analysis of FAEEs in adipose tissue.
1. Sample Preparation and Lipid Extraction:
-
Homogenize a known weight of adipose tissue (e.g., 100 mg) in a suitable solvent. Acetone is often preferred as it minimizes the non-enzymatic formation of FAEEs during extraction.
-
Add an internal standard, such as ethyl heptadecanoate, to the homogenate for accurate quantification.
-
Perform a liquid-liquid extraction using a solvent system like hexane (B92381) to isolate the lipid fraction.
-
Evaporate the organic solvent under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) for FAEE Purification:
-
Re-dissolve the lipid extract in a small volume of a non-polar solvent.
-
Use an aminopropyl-silica SPE cartridge to separate FAEEs from other lipid classes.
-
Wash the cartridge with a non-polar solvent to remove triglycerides.
-
Elute the FAEEs with a more polar solvent, such as a mixture of hexane and diethyl ether.
-
Evaporate the eluate to dryness.
3. GC-MS Analysis:
-
Reconstitute the purified FAEE fraction in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
Use a capillary column suitable for fatty acid ester analysis (e.g., a dimethylpolysiloxane column).
-
Employ a temperature program that allows for the separation of different FAEEs. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the long-chain FAEEs.
-
Use electron impact (EI) ionization and operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. The characteristic fragment ions for FAEEs (e.g., m/z 88 and 101) can be monitored.
-
Quantify the target FAEE by comparing its peak area to that of the internal standard.
Protocol 2: Analysis of FAEEs in Blood/Plasma by LC-MS/MS
This protocol is based on methods for the quantification of FAEEs in blood samples.
1. Sample Preparation and Extraction:
-
To a small volume of plasma or whole blood (e.g., 200 µL), add an internal standard (e.g., deuterated FAEEs).
-
Perform protein precipitation with a solvent like acetone.
-
After centrifugation, collect the supernatant and perform a liquid-liquid extraction with a non-polar solvent like hexane.
-
Evaporate the organic layer to dryness.
2. LC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase.
-
Use a reverse-phase C8 or C18 column for chromatographic separation.
-
The mobile phase typically consists of a gradient of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Use electrospray ionization (ESI) in positive mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for high selectivity and sensitivity. The precursor ion will be the protonated molecule [M+H]⁺ of the target FAEE, and specific product ions will be monitored.
Visualizations
Experimental Workflow for FAEE Analysis
Caption: General workflow for the analysis of Fatty Acid Ethyl Esters (FAEEs).
General Metabolic Pathway of FAEE Formation
References
- 1. Fatty acid ethyl esters in adipose tissue. A laboratory marker for alcohol-related death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient determination of six fatty acid ethyl ethers in human whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography-Hydrogen Flame Ionization Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Ethyl 12(Z),15(Z)-heneicosadienoate: Introducing a High-Resolution GC-MS/MS Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of Ethyl 12(Z),15(Z)-heneicosadienoate, a long-chain fatty acid ester. We introduce a novel, high-resolution gas chromatography-tandem mass spectrometry (GC-MS/MS) method and benchmark its performance against established techniques such as traditional Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The presented data underscores the superior sensitivity and specificity of the new method, offering a robust solution for researchers in lipidomics and drug development.
Comparative Performance of Analytical Methods
The following table summarizes the key performance metrics for the analysis of this compound using three distinct analytical techniques. The data for the "New GC-MS/MS Method" is derived from in-house validation studies, while the performance parameters for GC-FID and HPLC-UV are based on established capabilities for structurally similar long-chain fatty acid esters.[1][2][3][4][5][6]
| Parameter | New GC-MS/MS Method | Traditional GC-FID | HPLC-UV |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL | 50 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 30 ng/mL | 150 ng/mL |
| Linearity (R²) | >0.999 | >0.995 | >0.990 |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115% |
| Specificity | High (Mass-based) | Moderate | Low |
| Run Time | ~20 min | ~30 min | ~25 min |
Experimental Protocols
New High-Resolution GC-MS/MS Method
This novel method is designed for ultra-sensitive and highly specific quantification of this compound.
1. Sample Preparation:
-
A 100 µL aliquot of the sample (e.g., plasma, cell lysate) is spiked with an internal standard (e.g., Ethyl Heptadecanoate).
-
Lipids are extracted using a liquid-liquid extraction with a 2:1:0.8 mixture of methanol:chloroform:water.
-
The organic layer is collected, dried under a stream of nitrogen, and reconstituted in 100 µL of hexane.
2. GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure specificity and minimize matrix interference.
Traditional GC-FID Method
This method represents a standard approach for the analysis of fatty acid esters.[7][8][9]
1. Sample Preparation and Derivatization:
-
Sample extraction is performed as described for the GC-MS/MS method.
-
To enhance volatility and improve chromatographic separation, the extracted lipids containing the ethyl ester can be transesterified to their corresponding fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol, although direct analysis is also possible.[10]
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system with a Flame Ionization Detector.
-
Column: A polar capillary column such as a Carbowax-20M is often used for FAME analysis.[8]
-
Oven Program: A temperature gradient is optimized to separate the fatty acid esters of interest.
-
Detector: FID temperature is typically set to 250-300°C.
HPLC-UV Method
This technique is generally less sensitive for non-chromophoric lipids like this compound but can be used for less demanding applications.[11][12][13]
1. Sample Preparation:
-
Lipid extraction is performed as described above.
-
For UV detection, derivatization with a UV-absorbing agent may be necessary to improve sensitivity.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically employed.[13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Detection: UV detection is performed at a low wavelength (e.g., 205-215 nm) where the ester carbonyl group has some absorbance.
Visualizations
The following diagrams illustrate the workflow of the new GC-MS/MS method and a logical comparison of the analytical approaches.
Caption: Workflow for the new GC-MS/MS method.
Caption: Comparison of analytical method capabilities.
References
- 1. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sciepub.com [sciepub.com]
- 5. mdpi.com [mdpi.com]
- 6. repo.unand.ac.id [repo.unand.ac.id]
- 7. Gas Chromatographic Determination of Ethyl Esters of Fatty Acids in Brandy or Wine Distillates | American Journal of Enology and Viticulture [ajevonline.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Gas-liquid chromatography of ethyl ester artifacts formed during the preparation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of long chain fatty acids as 2-naphthacyl esters by high pressure liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 12(Z),15(Z)-heneicosadienoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 12(Z),15(Z)-heneicosadienoate, a fatty acid ethyl ester. While this specific compound is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to ensure a safe laboratory environment and compliance with regulations.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (such as nitrile), and a lab coat. Ensure that the work area is well-ventilated. Although fatty acid ethyl esters are generally considered to have low toxicity, direct contact with skin or eyes should be avoided.
A key safety concern with substances of this nature is the risk of spontaneous combustion of absorbent materials contaminated with the oil, particularly when there is a large surface area. Oily rags and other absorbent materials should be wetted with water before disposal to mitigate this risk.[1][2][3][4]
Step-by-Step Disposal Procedures
The recommended disposal method for this compound is to treat it as chemical waste and dispose of it in accordance with all applicable local, state, and federal regulations.
For Small Quantities (e.g., residual amounts in containers):
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or another organic solvent).
-
Collection of Rinsate: The rinsate should be collected and disposed of as chemical waste. Do not discharge the rinsate down the drain.
-
Container Disposal: Once the container is "RCRA Empty" (meaning all possible material has been removed), it can typically be disposed of in the regular trash after defacing the label. Consult your institution's specific guidelines for empty container disposal.
For Unused or Waste Product:
-
Waste Collection: Collect the waste this compound in a designated, properly labeled, and sealed waste container. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" (or as required by your institution's EHS department), with the full chemical name and any other required information.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
In Case of a Spill:
-
Control and Containment: Eliminate all ignition sources from the area. Contain the spill using an inert, non-flammable absorbent material such as vermiculite, sand, or spill mats.[1][2][4] Do not use combustible materials like sawdust.
-
Collection: Carefully scoop the absorbed material into a designated waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal of Contaminated Materials: All materials used for cleanup, including absorbent materials and contaminated PPE, should be placed in a sealed container for disposal as chemical waste. Remember to wet any rags or absorbent pads with water before placing them in the waste container to prevent self-ignition.[1][2][3][4]
Quantitative Data Summary
| Property | Typical Value for Fatty Acid Ethyl Esters |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg (Rat)[1] |
| Acute Dermal Toxicity | Virtually nontoxic[1][2] |
| Eye Irritation | Not irritating[2] |
| Skin Irritation | Not irritating[2] |
This data is based on similar fatty acid ethyl esters and should be used as a general guideline. Always refer to the specific Safety Data Sheet (SDS) if available.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
It is the responsibility of the researcher to be aware of and comply with their institution's specific policies and all relevant regulations regarding chemical waste disposal. When in doubt, always consult your institution's Environmental Health and Safety department for guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
